H-Ala-gly-ome hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQGKQWQCHPXLB-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Utility of H-Ala-Gly-OMe HCl in Synthetic Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Ala-Gly-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
L-Alanylglycine methyl ester hydrochloride (this compound) is a dipeptide derivative that serves as a fundamental building block in the field of peptide chemistry and drug discovery. Comprising the amino acids L-alanine and glycine, with the C-terminus protected as a methyl ester, this compound exists as a stable hydrochloride salt. Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex peptides. The hydrochloride salt form enhances its shelf-life and handling characteristics by preventing the spontaneous polymerization that can occur with the free-base form of amino acid esters[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.
Part 1: Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of this compound are foundational to its application in synthesis. The molecule consists of an L-alanine residue linked to a glycine residue via a peptide bond. The N-terminus of alanine is a primary amine, which is protonated in the hydrochloride salt form, while the C-terminus of glycine is an esterified carboxyl group.
Chemical Structure:
-
IUPAC Name: methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[3]
-
Sequence: Ala-Gly
-
Molecular Formula: C₆H₁₃ClN₂O₃[3]
-
SMILES: C--INVALID-LINK--N.Cl[]
The presence of the hydrochloride salt is crucial for stability. Free amino esters are prone to intermolecular condensation, leading to the formation of diketopiperazines or longer peptide chains[2]. The protonated amine of the salt is non-nucleophilic, effectively preventing these unwanted side reactions and ensuring the compound's integrity during storage.
Physicochemical Data Summary:
The following table summarizes the key quantitative properties of this compound. It is important to note that while some experimental values for this specific molecule are not widely published, data from its constituent amino acid esters and related dipeptides provide a reliable basis for expected properties.
| Property | Value | Source / Rationale |
| Molecular Weight | 196.63 g/mol | PubChem CID: 13875060[3] |
| Exact Mass | 196.06147 Da | PubChem CID: 13875060[3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds like H-Gly-OMe HCl[2][5]. |
| Melting Point | Data not available. Expected to be >150°C. | Based on related compounds; H-Ala-OMe HCl melts at 109-111°C and H-Gly-OMe HCl decomposes at 175°C[2]. Dipeptides are generally higher melting. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like CH₂Cl₂. | Peptides with charged termini are generally soluble in polar solvents. The solubility of peptide intermediates is highly dependent on their tendency to form aggregates and the hydrogen bonding capacity of the solvent[6][7][8]. |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | Recommended for amino acid derivatives to prevent degradation[9]. |
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through a two-stage process: the formation of an N-protected dipeptide ester, followed by the removal of the protecting group. This methodology provides high yields and purity by preventing unwanted side reactions.
Workflow Overview
The logical flow from starting materials to the final, purified product is outlined below. This workflow ensures control over each chemical transformation and facilitates the isolation of a high-purity compound.
Experimental Protocol: Solution-Phase Synthesis
This protocol details the synthesis starting from commercially available protected amino acids.
Stage 1: Synthesis of N-Boc-L-alanylglycine methyl ester (Boc-Ala-Gly-OMe)
-
Reagent Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 15 minutes.
-
Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in DMF. Stir at 0°C for 20 minutes to form the activated ester.
-
Causality Insight: EDC is a water-soluble carbodiimide that facilitates amide bond formation. HOBt is added as a coupling additive to suppress side reactions, particularly racemization, and improve reaction efficiency.
-
-
Coupling: Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Gly-OMe. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Gly-OMe, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Stage 2: Deprotection to form this compound
-
Deprotection Reaction: Dissolve the crude or purified Boc-Ala-Gly-OMe from the previous step in a minimal amount of a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Add a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess) and stir at room temperature.[10][11] Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Causality Insight: The tert-Butyloxycarbonyl (Boc) group is highly labile to strong acids. The HCl cleaves the Boc group, generating tert-butyl cation (which is scavenged) and CO₂, liberating the N-terminal amine. The HCl also serves to immediately form the stable hydrochloride salt of the product.[10]
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the crude this compound.
Purification Protocol: Recrystallization
-
Solvent Selection: The crude product's polarity suggests purification by recrystallization from a polar solvent system. A common technique is to dissolve the crude solid in a minimal amount of hot methanol.
-
Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.
-
Isolation: Allow the solution to cool, first to room temperature and then in a refrigerator, to promote crystal formation. Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expertise Insight: Finding the ideal recrystallization solvent system often requires small-scale trials. For polar dipeptide salts, combinations like Methanol/Ether, Ethanol/Hexane, or Acetonitrile are good starting points.[12]
-
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of peptides.
-
Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compound.
-
Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[13]
-
-
Expected Result: A successful synthesis will show a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. Research-grade peptides typically require >95% purity.
Structural Verification: Spectroscopic Methods
Disclaimer: Experimentally obtained spectra for this compound are not widely available in peer-reviewed literature. The data presented below are predicted values based on the known chemical structure and spectroscopic data from analogous compounds. These predictions serve as a reliable guide for researchers to interpret their own analytical data.
1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is ideal for polar molecules like peptides.
-
Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).
-
Calculated m/z for [C₆H₁₂N₂O₃ + H]⁺: 161.09
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation at the peptide bond, yielding b- and y-ions that can confirm the Ala-Gly sequence.
-
2. Infrared (IR) Spectroscopy
-
Technique: FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory for solid samples.[14]
-
Expected Absorption Bands: The IR spectrum provides confirmation of key functional groups.[15][16]
-
~3300-3000 cm⁻¹ (broad): N-H stretching of the protonated amine (NH₃⁺) and the amide N-H.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.
-
~1660 cm⁻¹ (strong): Amide I band (primarily C=O stretching of the peptide bond).
-
~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).
-
~1210 cm⁻¹ (strong): C-O stretching of the ester.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D₂O or DMSO-d₆ are suitable deuterated solvents. The chemical shifts will vary depending on the solvent. The following are predicted shifts for a D₂O solution.
-
Predicted ¹H NMR Spectrum:
-
~4.1-4.2 ppm (quartet, 1H): α-proton of the Alanine residue.
-
~3.9-4.0 ppm (singlet or doublet, 2H): α-protons of the Glycine residue.
-
~3.7 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).
-
~1.5 ppm (doublet, 3H): Methyl protons of the Alanine side chain (-CH₃).
-
Note: The amide N-H and amine NH₃⁺ protons will typically exchange with D₂O and may not be visible or may appear as a very broad signal.
-
-
Predicted ¹³C NMR Spectrum:
-
~172-174 ppm: Carbonyl carbon of the ester group.
-
~170-172 ppm: Carbonyl carbon of the peptide bond (Alanine residue).
-
~52-54 ppm: Methyl carbon of the ester group.
-
~49-51 ppm: α-carbon of the Alanine residue.
-
~41-43 ppm: α-carbon of the Glycine residue.
-
~16-18 ppm: Methyl carbon of the Alanine side chain.
-
Note: Carbonyl chemical shifts are sensitive to solvent and hydrogen bonding.[13][17]
-
Conclusion
This compound is a key synthetic intermediate whose stability and reactivity are well-suited for applications in peptide synthesis and medicinal chemistry. A thorough understanding of its properties and a well-designed synthetic and analytical workflow are paramount for its successful application. The protocols and data presented in this guide, grounded in established chemical principles and field experience, provide researchers with a robust framework for the synthesis, purification, and characterization of this versatile dipeptide building block.
References
- 1. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. bachem.com [bachem.com]
- 9. chemscene.com [chemscene.com]
- 10. m.youtube.com [m.youtube.com]
- 11. coconote.app [coconote.app]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. researchgate.net [researchgate.net]
- 14. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
what is H-Ala-gly-ome hcl used for in research
An In-Depth Technical Guide to H-Ala-Gly-OMe HCl: A Tool for Selective Lysosomal Disruption in Cytotoxic Lymphocytes
Abstract
L-Alanyl-glycine O-methyl ester hydrochloride (this compound) is a dipeptide ester that transcends its simple structure to serve as a potent and selective tool in immunological research. While structurally an amino acid derivative, its primary utility is not in peptide synthesis but as a lysosomotropic agent. This guide delineates the mechanism, applications, and protocols for using this compound to selectively deplete cytotoxic lymphocytes, such as Natural Killer (NK) cells and Cytotoxic T-Lymphocytes (CTLs). We will explore its chemical properties, the precise molecular steps leading to lysosomal membrane permeabilization, and provide detailed methodologies for its application in in vitro studies, thereby offering researchers a comprehensive resource for leveraging this compound to investigate the complex roles of cytotoxic cells in health and disease.
Introduction to this compound
This compound is the hydrochloride salt of the methyl ester of the dipeptide L-alanyl-glycine. Its identity as a research tool is predicated on its ability to be selectively processed by specific cell types, leading to their targeted destruction.
Chemical and Physical Properties
The compound's structure is key to its function. The methyl ester group renders the molecule lipophilic enough to cross the cell membrane, while the dipeptide backbone is a substrate for intracellular enzymes.
| Property | Value |
| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[1] |
| Molecular Formula | C₆H₁₃ClN₂O₃[1][] |
| Molecular Weight | 196.63 g/mol [1][] |
| CAS Number | 23404-09-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
The Core Mechanism: Lysosomotropism and Targeted Cytotoxicity
The defining characteristic of this compound is its action as a lysosomotropic agent. This property allows it to accumulate within the lysosomes of cells, particularly those with a highly active and extensive lysosomal compartment, such as NK cells and CTLs.
Cellular Uptake and Lysosomal Accumulation
The process begins with the passive diffusion of the uncharged methyl ester across the plasma membrane into the cytoplasm. Subsequently, the molecule is transported into the acidic environment of the lysosomes.
Enzymatic Conversion and Ionic Trapping
Inside the lysosome, resident esterase enzymes, such as Cathepsin C, cleave the methyl ester group. This enzymatic action exposes a carboxyl group, converting the molecule into the free dipeptide, L-Alanyl-glycine. In the low pH environment of the lysosome, this newly formed carboxyl group becomes ionized (COO-). The resulting charged dipeptide is unable to diffuse back across the lysosomal membrane, effectively trapping it within the organelle.
Lysosomal Membrane Permeabilization (LMP)
The continuous influx and trapping of the dipeptide lead to a massive increase in its intra-lysosomal concentration. This creates a hypertonic environment, causing a significant osmotic influx of water into the lysosome. The organelle swells under the osmotic pressure until the lysosomal membrane's integrity is compromised, leading to its rupture. This event is known as Lysosomal Membrane Permeabilization (LMP).
Induction of Cell Death
The rupture of the lysosome releases its potent contents, including cathepsins, and other hydrolytic enzymes, into the cytoplasm. These enzymes are destructive at the neutral pH of the cytosol and initiate a catastrophic cascade of events, cleaving vital cellular proteins and activating apoptotic pathways (e.g., through Bid cleavage and caspase activation), ultimately leading to rapid cell death.
Key Research Applications
The primary application of this compound is the selective depletion of cell populations rich in cytotoxic granules and lysosomes.
-
In Vitro Depletion of NK and CTLs: It is widely used to remove NK cells and CTLs from mixed cell populations like Peripheral Blood Mononuclear Cells (PBMCs). This allows researchers to create a cellular environment devoid of these cytotoxic effectors to study the function of remaining cells.
-
Functional Studies: By comparing a biological response in the presence and absence of NK/CTLs (after depletion), their specific contribution can be elucidated. This is crucial in cancer immunology to determine if a novel therapy relies on NK or CTL-mediated killing of tumor cells.
-
Differentiating Effector Cells: In cytotoxicity assays, treating effector cells with this compound can help determine the relative contribution of NK cells versus other cytotoxic mechanisms.
Experimental Protocols and Methodologies
The successful use of this compound requires careful optimization and validation. The following protocols provide a framework for its application.
Preparation of Stock Solution
Causality: A high-concentration, sterile stock solution is critical for accurate and repeatable dilutions into cell culture media. Storing in small aliquots prevents degradation from multiple freeze-thaw cycles.
-
Weighing: Aseptically weigh out 19.66 mg of this compound powder.
-
Dissolving: Dissolve the powder in 1.0 mL of sterile, serum-free cell culture medium (e.g., RPMI-1640) or PBS to create a 100 mM stock solution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting & Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use.
Protocol: In Vitro Depletion of NK Cells from Human PBMCs
Causality: This protocol aims to eliminate NK cells while preserving other lymphocytes like B cells and monocytes. The concentration and incubation time are critical parameters that must be optimized, as sensitivity can vary between donors and cell types. Incubation in serum-free media is often preferred to prevent potential degradation of the ester by serum enzymes before it can enter the cells.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in serum-free RPMI-1640 at a concentration of 10 x 10⁶ cells/mL.
-
Titration (Crucial Step): Prepare serial dilutions of the this compound stock solution to achieve final concentrations for testing (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM). Also, prepare a vehicle control (medium only).
-
Incubation: Add an equal volume of the diluted this compound solutions (or control) to the cell suspension. For example, add 100 µL of 2 mM this compound to 100 µL of cells to get a final concentration of 1 mM.
-
Treatment: Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.
-
Washing: After incubation, add 10 mL of complete culture medium (containing 10% FBS) to stop the reaction. Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.
-
Validation: The most critical step is to validate the depletion efficiency. This is achieved using flow cytometry.
Validation by Flow Cytometry
Causality: Visual confirmation of cell death is insufficient. Flow cytometry provides quantitative data on the specific depletion of the target population (NK cells: CD3-CD56+) while assessing the viability of non-target cells (e.g., T cells: CD3+CD56-, B cells: CD19+).
Data Interpretation and Troubleshooting
| Parameter | Expected Result | Common Pitfall | Troubleshooting Solution |
| Depletion Efficiency | >95% reduction in CD3-CD56+ cells compared to control. | Incomplete depletion. | Increase this compound concentration or incubation time. Ensure stock solution is not degraded. |
| Off-Target Toxicity | High viability (>90%) in non-target cells (e.g., CD3+ T cells). | Significant death of non-target cells. | Decrease this compound concentration or incubation time. Titration is key. |
| Reagent Stability | Consistent results across experiments. | Loss of efficacy over time. | Store stock solution in single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a powerful and specific tool for immunologists. Its elegant mechanism of action, exploiting the high lysosomal activity of cytotoxic lymphocytes, allows for their targeted removal from mixed cell populations. When used with careful titration and robust validation methods like flow cytometry, it provides a reliable method to dissect the functional roles of NK cells and CTLs in complex biological systems. This guide provides the foundational knowledge and practical protocols for researchers to confidently integrate this compound into their experimental designs.
References
An In-depth Technical Guide on the Synthesis of L-alanyl-glycine Methyl Ester Hydrochloride
Introduction
L-alanyl-glycine methyl ester hydrochloride is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical development. As a fundamental building block, it serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics. The strategic protection of the C-terminus as a methyl ester and the protonation of the N-terminus as a hydrochloride salt enhance its stability and utility in synthetic protocols.[1][2] This guide provides a comprehensive overview of the core methodologies for the synthesis of L-alanyl-glycine methyl ester hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer insights gleaned from practical application.
Core Principles of Dipeptide Synthesis
The synthesis of a dipeptide like L-alanyl-glycine requires a controlled and stepwise approach to form a specific amide (peptide) bond between the carboxyl group of L-alanine and the amino group of glycine.[3] Uncontrolled reaction of the two amino acids would lead to a mixture of products, including L-alanyl-glycine, glycyl-alanine, L-alanyl-L-alanine, and glycyl-glycine, as well as longer polypeptides. To ensure the desired outcome, a protection-coupling-deprotection strategy is universally employed.[4][5]
The Imperative of Protecting Groups
Protecting groups are temporary modifications to functional groups that prevent them from participating in a reaction. In the synthesis of L-alanyl-glycine methyl ester, the following protections are essential:
-
N-protection of L-alanine: The amino group of L-alanine must be protected to prevent self-coupling and to ensure it acts as the N-terminal residue. Common N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5][6]
-
C-protection of Glycine: The carboxyl group of glycine is protected as a methyl ester.[4][6] This not only prevents it from reacting but also sets up the desired C-terminal modification of the final product. The hydrochloride salt form of glycine methyl ester is often used as the starting material due to its enhanced stability compared to the free base.[1]
The choice of protecting groups is critical and is dictated by their stability under the coupling conditions and the ease of their selective removal without affecting the newly formed peptide bond or other protecting groups (orthogonality).[4][5]
Synthetic Strategies and Methodologies
The synthesis of L-alanyl-glycine methyl ester hydrochloride can be broadly categorized into solution-phase and solid-phase methods. While solid-phase peptide synthesis (SPPS) is dominant for longer peptides, solution-phase synthesis remains a valuable and often preferred method for di- and tripeptides due to its scalability and cost-effectiveness. This guide will focus on the more common solution-phase approaches.
General Synthesis Workflow
The overall synthetic pathway can be visualized as a three-stage process: Protection, Coupling, and Deprotection.
Caption: General workflow for the synthesis of L-alanyl-glycine methyl ester hydrochloride.
Method 1: Carbodiimide-Mediated Coupling
This is one of the most classical and widely used methods for peptide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), activate the carboxyl group of the N-protected L-alanine to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate then readily reacts with the amino group of glycine methyl ester.
To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[7]
Detailed Experimental Protocol (Boc-Ala and DCC/HOBt)
Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)
-
Suspend glycine methyl ester hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 equivalent), dropwise to neutralize the hydrochloride and generate the free amino group.[7][8]
Step 2: Coupling Reaction
-
In a separate flask, dissolve N-Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add the solution of glycine methyl ester free base from Step 1 to the N-Boc-L-alanine/HOBt solution.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir overnight.[9]
Step 3: Work-up and Purification of the Protected Dipeptide
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC reaction, will form. Filter off the DCU.[9]
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-alanyl-glycine methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 4: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-L-alanyl-glycine methyl ester in a minimal amount of an organic solvent like ethyl acetate or methanol.
-
Add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through the solution) in excess.
-
Stir the mixture at room temperature for 1-2 hours. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to obtain L-alanyl-glycine methyl ester hydrochloride.
Method 2: Activated Ester Coupling
This method involves pre-activating the carboxyl group of N-protected L-alanine as an active ester, which is then reacted with glycine methyl ester. Common activating agents include phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][11] These reagents are known for their high coupling efficiency and low rates of racemization.[7][10]
Detailed Experimental Protocol (Fmoc-Ala and HBTU)
Step 1: Preparation of Glycine Methyl Ester Free Base (in situ)
-
Follow the same procedure as in Method 1, Step 1.
Step 2: Coupling Reaction
-
In a separate flask, dissolve N-Fmoc-L-alanine (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Stir for a few minutes to allow for the formation of the active ester.
-
Add the solution of glycine methyl ester free base to this mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification of the Protected Dipeptide
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude Fmoc-L-alanyl-glycine methyl ester by flash chromatography.
Step 4: N-Fmoc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Fmoc-dipeptide in DMF.
-
Add a 20% solution of piperidine in DMF and stir at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with an HCl solution as described in Method 1, Step 4 to obtain the final product.
Comparison of Synthesis Methods
| Parameter | Carbodiimide Method (DCC/HOBt) | Activated Ester Method (HBTU) |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Byproduct | Dicyclohexylurea (insoluble) | Tetramethylurea (soluble) |
| Purification | Filtration to remove DCU | Aqueous work-up |
| Racemization Risk | Low with HOBt additive | Very low |
| Cost | Generally lower | Generally higher |
| Suitability | Scalable, cost-effective | High efficiency, good for difficult couplings |
Characterization of the Final Product
The identity and purity of the synthesized L-alanyl-glycine methyl ester hydrochloride should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the alanine and glycine residues, the methyl ester, and the protonated N-terminus.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide bond, the ester carbonyl, and the ammonium group.
-
Melting Point: A sharp melting point range is indicative of high purity. The literature value for L-alanine methyl ester hydrochloride is 109-111 °C.
Conclusion
The synthesis of L-alanyl-glycine methyl ester hydrochloride is a well-established process that relies on the fundamental principles of peptide chemistry. The choice between carbodiimide-mediated and activated ester coupling methods will depend on factors such as the scale of the synthesis, cost considerations, and the desired level of purity. By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can efficiently and reliably produce this valuable dipeptide intermediate for a wide range of applications in peptide synthesis and drug discovery.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bachem.com [bachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
An In-depth Technical Guide to the Core Principles of Using Dipeptide Methyl Esters in Synthesis
Abstract
Dipeptide methyl esters are foundational building blocks in modern synthetic chemistry, particularly in the realms of peptide synthesis, drug discovery, and structural biology. The esterification of the C-terminal carboxylic acid with a methyl group confers unique physicochemical properties that are highly advantageous for controlled, stepwise synthesis. This modification neutralizes the carboxylate's negative charge, altering the molecule's polarity and enabling a broader range of non-covalent interactions.[1] This guide provides a comprehensive overview of the synthesis, purification, strategic application, and critical considerations for using dipeptide methyl esters. We will delve into the causality behind experimental choices, provide field-proven protocols, and address common challenges such as racemization to equip researchers with the knowledge for successful implementation.
The Strategic Advantage of C-Terminal Esterification
In peptide synthesis, uncontrolled polymerization is a primary challenge. If two amino acids with unprotected termini are mixed, a statistical mixture of products (Ala-Ala, Leu-Leu, Ala-Leu, Leu-Ala) will form, leading to exceptionally low yields of the desired product.[2] The core strategy to overcome this is the use of protecting groups.
A dipeptide methyl ester is a derivative where the C-terminal carboxylic acid is masked as a methyl ester.[1] This serves two primary purposes:
-
Preventing Unwanted Reactions: It deactivates the C-terminal carboxyl group, preventing it from acting as a nucleophile or participating in unwanted coupling reactions.[2][3]
-
Modulating Physicochemical Properties: The methyl ester is uncharged and more hydrophobic than a free carboxylate. This property is invaluable in structural biology applications, where dipeptide methyl esters are used as molecular probes to map protein binding sites through techniques like NMR spectroscopy and X-ray crystallography.[1] The altered polarity allows them to access hydrophobic pockets and engage in van der Waals interactions that would be inaccessible to a charged molecule.[1]
A famous commercial example of a dipeptide methyl ester is Aspartame (L-aspartyl-L-phenylalanine methyl ester), a widely used artificial sweetener.[4][5][6]
Synthesis of Dipeptide Methyl Esters: A Step-by-Step Approach
The synthesis is a multi-step process involving the preparation of the C-terminal amino acid methyl ester, followed by a carefully controlled coupling reaction with an N-protected amino acid.
Preparation of the C-Terminal Component: Amino Acid Methyl Ester Hydrochlorides
The first step is the esterification of the C-terminal amino acid. This is commonly achieved via Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[7][8] The product is typically isolated as a stable, crystalline hydrochloride salt, which protects the free amine from side reactions and improves handling and storage.[8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, cool 100 mL of methanol to 0°C in an ice bath.
-
Catalyst Addition: Slowly and carefully add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (2.0 equivalents) to the cold methanol.[8]
-
Amino Acid Addition: Add the desired amino acid (1.0 equivalent) to the solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid or oil is the amino acid methyl ester hydrochloride. It can be triturated with cold diethyl ether to yield a crystalline solid, which is then collected by filtration and dried under vacuum.[10]
The Coupling Reaction: Forging the Peptide Bond
This is the core step where the N-protected amino acid (the N-terminal residue) is joined with the amino acid methyl ester (the C-terminal residue). The reaction requires a coupling agent to activate the carboxylic acid of the N-terminal residue and a non-nucleophilic base to liberate the free amine of the C-terminal residue from its hydrochloride salt.[1][9]
-
The Base (e.g., DIPEA, NMM): The primary role of the base, typically N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is to neutralize the HCl salt, deprotonating the ammonium group to generate the nucleophilic free amine required for the coupling reaction.[1][9][11] A sterically hindered, non-nucleophilic base is essential to prevent it from competing with the amino acid ester as a nucleophile.
-
The Coupling Agent: The coupling agent's function is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[12] The choice of coupling agent is critical for ensuring high yield and, most importantly, minimizing racemization.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. | Inexpensive, effective. | DCC forms insoluble DCU byproduct; risk of racemization and side reactions without additives.[13][14][15] |
| Uronium/Aminium | HBTU, HATU, HCTU | Forms a highly reactive OBt or OAt active ester. | Fast, high yields, low racemization (especially HATU), byproducts are water-soluble.[1][11][13][14][16] | More expensive than carbodiimides. |
| Phosphonium | PyBOP, PyAOP | Forms a highly reactive OBt or OAt active ester. | Very efficient, excellent for sterically hindered couplings.[11][13][14] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[15] |
The Challenge of Racemization
The single most critical side reaction to control during peptide coupling is racemization. The α-carbon of an amino acid is chiral, and its stereochemical integrity must be preserved.
Mechanism: Racemization typically occurs via the formation of a planar 5(4H)-oxazolone intermediate. The activated carboxyl group can cyclize, and in the presence of a base, the α-proton becomes acidic and can be abstracted. Re-protonation can then occur from either face of the planar ring, scrambling the stereocenter.[15][17] This is a significant risk, especially for N-acyl amino acids and during fragment coupling.
Mitigation Strategies:
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-derivative HOAt are added to carbodiimide couplings. They act as "racemization suppressors" by trapping the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation.[13][16][17]
-
Reagent Choice: Uronium and phosphonium reagents (like HATU and PyAOP) are inherently based on HOAt or HOBt and are designed to minimize racemization.
-
Base Selection: The choice of base can influence racemization rates. Weaker or more sterically hindered bases (e.g., NMM, 2,4,6-collidine) are sometimes preferred over stronger bases like triethylamine, as they are less likely to abstract the α-proton.[15][17]
-
Reactant Preparation: Dissolve the N-Boc-protected amino acid (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).
-
Amine Component: To the solution, add the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq). Stir until all solids dissolve.[1]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Coupling Agent Addition: Add the coupling agent, such as HBTU (1.1 eq), to the cooled mixture.[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Work-up: Once complete, dilute the mixture with ethyl acetate. Wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and water-soluble byproducts.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide methyl ester by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.[1][9]
Application in Stepwise Peptide Elongation
Once synthesized and purified, the N-protected dipeptide methyl ester is a stable building block ready for the next stage of synthesis. The strategy relies on the principle of orthogonal protection, where one protecting group can be removed selectively in the presence of another.[2]
N-Terminal Deprotection
To elongate the peptide chain, the N-terminal protecting group must be removed to reveal a free amine, which will serve as the nucleophile in the next coupling step. The C-terminal methyl ester must remain intact during this step.
| Protecting Group | Abbreviation | Removal Conditions | Stability of Methyl Ester |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM)[2][18][19] | Stable |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF)[18][20] | Stable |
-
Dissolution: Dissolve the Boc-protected dipeptide methyl ester in Dichloromethane (DCM).
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) for a final concentration of 50% TFA/DCM.[19]
-
Reaction: Stir the solution at room temperature for 30-60 minutes. The carbamic acid intermediate spontaneously decarboxylates to yield the free amine.[21]
-
Isolation: Remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to precipitate the deprotected dipeptide methyl ester as its TFA salt.[19]
-
Next Step: Collect the salt by filtration. It can be used directly in the next coupling step after neutralization in situ with a base like DIPEA.
Final Deprotection of the C-Terminal Methyl Ester
After the full peptide sequence has been assembled, the C-terminal methyl ester is typically removed to yield the final peptide with a free carboxylic acid. This is achieved through saponification—mild hydrolysis with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3] Care must be taken, as harsh basic conditions can potentially cleave peptide bonds or cause racemization.[21] Alternative, milder methods using reagents like bis(tributyltin) oxide have also been developed for sensitive substrates.[22][23]
Conclusion
Dipeptide methyl esters are more than just simple intermediates; they are versatile and strategic tools in chemical synthesis. Their synthesis requires a careful selection of protecting groups, coupling reagents, and reaction conditions to ensure high yields and maintain stereochemical integrity. By understanding the underlying principles—from the rationale for C-terminal protection to the mechanisms of coupling and racemization—researchers can effectively leverage these building blocks to construct complex peptides for applications ranging from fundamental biological studies to the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of dipeptides; current status and perspectives - ProQuest [proquest.com]
- 7. orientjchem.org [orientjchem.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
- 20. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. electronicsandbooks.com [electronicsandbooks.com]
A Technical Guide to H-Ala-Gly-OMe HCl: A Key Dipeptide Intermediate in Chemical and Pharmaceutical Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-Alanyl-Glycine Methyl Ester Hydrochloride
L-Alanyl-Glycine Methyl Ester Hydrochloride, commonly abbreviated as H-Ala-Gly-OMe HCl, is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. As a fundamental building block, it provides a strategic advantage in the stepwise synthesis of more complex peptides and peptidomimetics.[1] Its structure, comprising L-alanine and glycine residues with a methyl-esterified C-terminus and a hydrochloride salt at the N-terminus, offers a unique combination of stability and reactivity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is prone to polymerization.[2] This guide offers an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize this versatile compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research and development. These properties dictate its solubility, reactivity, and compatibility with various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C6H13ClN2O3 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molecular Weight | 196.63 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[] |
| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | --INVALID-LINK--[3] |
| Appearance | White to off-white powder/solid | --INVALID-LINK--[6] |
| Solubility | Soluble in water | --INVALID-LINK--[6] |
| Stability | Stable under recommended storage conditions | --INVALID-LINK--[6] |
Core Application: A Building Block in Peptide Synthesis
The primary application of this compound is as a dipeptide building block in solution-phase and solid-phase peptide synthesis.[1] The rationale for using pre-formed dipeptide units is rooted in the efficiency and fidelity of synthesizing longer peptide chains.
The Rationale for Using a Protected Dipeptide Ester
Synthesizing a dipeptide from individual amino acids without protecting groups can lead to a statistical mixture of products.[7][8] For instance, reacting alanine and glycine could result in Ala-Gly, Gly-Ala, Ala-Ala, and Gly-Gly.[8] To circumvent this, a protection strategy is employed. This compound is a product of such a strategy, where:
-
The N-terminus of alanine is temporarily protected during the coupling reaction and subsequently deprotected to yield the hydrochloride salt.
-
The C-terminus of glycine is protected as a methyl ester. This prevents the carboxyl group from reacting and allows for subsequent deprotection to elongate the peptide chain from the C-terminus if desired.
By using this compound, a researcher can couple it with another N-protected amino acid to form a tripeptide with a defined sequence, thereby streamlining the synthesis process and improving yields.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling, and subsequent deprotection. The following is a representative solution-phase synthesis protocol.
Step 1: N-Protection of L-Alanine
The amino group of L-alanine is protected to prevent self-coupling and to direct the reaction to the formation of the desired dipeptide. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.
-
Dissolution: Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, like sodium hydroxide, to deprotonate the amino group, making it nucleophilic.
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the solution while maintaining a basic pH.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-Ala-OH into an organic solvent. Dry and evaporate the solvent to obtain the protected amino acid.
Step 2: C-Terminal Protection of Glycine
The carboxyl group of glycine is protected as a methyl ester to prevent it from participating in the coupling reaction.
-
Esterification: Suspend glycine in methanol.
-
Acid Catalysis: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise. This in-situ generation of acid catalyzes the esterification.
-
Reaction: Allow the reaction to proceed, typically with stirring, until the glycine dissolves and the reaction is complete (monitored by TLC).
-
Isolation: Remove the methanol under reduced pressure to yield Gly-OMe HCl as a white solid.
Step 3: Coupling of Boc-Ala-OH and Gly-OMe HCl
The protected amino acids are coupled to form the dipeptide backbone using a coupling agent.
-
Neutralization: Dissolve Gly-OMe HCl in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) and neutralize the hydrochloride salt with a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Activation: In a separate flask, dissolve Boc-Ala-OH in anhydrous DCM and add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
-
Coupling: Add the neutralized Gly-OMe solution to the activated Boc-Ala-OH mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter off any precipitated urea byproduct (if DCC is used). Wash the organic phase with dilute acid, base, and brine. Dry the organic layer and remove the solvent. Purify the resulting Boc-Ala-Gly-OMe by column chromatography.
Step 4: N-Terminal Deprotection
The final step is the removal of the Boc protecting group to yield the desired this compound.
-
Deprotection: Dissolve the purified Boc-Ala-Gly-OMe in a solution of hydrochloric acid in an organic solvent, such as anhydrous dioxane or diethyl ether.
-
Reaction: Stir the solution at room temperature. The acidic conditions will cleave the Boc group.
-
Isolation: The product, this compound, will often precipitate out of the solution. It can then be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
Caption: Solution-phase synthesis workflow for this compound.
Characterization and Quality Control
The identity and purity of synthesized this compound must be rigorously confirmed. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected mass for the free base (C6H12N2O3) is approximately 160.16 Da, and for the protonated molecule [M+H]+, it is approximately 161.16 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. 1H NMR will show characteristic peaks for the alanine methyl group, the α-protons of both amino acids, the glycine methylene protons, and the methyl ester protons.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area. Keep away from heat and sources of ignition.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.[6]
-
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]
Conclusion
This compound is a valuable and versatile dipeptide intermediate. Its pre-formed, protected structure offers a strategic advantage in the synthesis of longer peptides, improving efficiency and yield. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and drug development.
References
- 1. H-GLY-ALA-OME HCL [myskinrecipes.com]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
A Technical Guide to the Commercial Sourcing and Purity Assessment of H-Ala-Gly-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Ala-Gly-OMe HCl, or L-Alanylglycine methyl ester hydrochloride (CAS No. 23404-09-3), is a fundamental dipeptide derivative extensively utilized as a building block in peptide synthesis for pharmaceutical and biochemical research. Its methyl ester group enhances solubility and reactivity, making it a valuable component in the development of complex peptides and peptidomimetics. The integrity of research and development outcomes hinges on the purity of this starting material. This technical guide provides an in-depth analysis of the commercial sources of this compound, typical purity specifications, and rigorous, field-proven methodologies for its purity verification. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative purity assessment and the identification of common process-related impurities. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently source and validate this critical reagent.
Commercial Sourcing and Supplier Evaluation
Identifying Reputable Suppliers
This compound is available from a range of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. When selecting a supplier, it is crucial to consider not only the quoted purity but also the supplier's reputation, quality control processes, and the comprehensiveness of the analytical data they provide. Leading suppliers in this space include, but are not limited to:
-
Chem-Impex: A well-established supplier of a wide range of peptides and amino acid derivatives.
-
MOLBASE: An online marketplace that lists various suppliers, such as COMBI-BLOCKS and INDOFINE-SB , offering different grades of the product.[1]
-
ChemicalBook: Provides a platform to connect with numerous suppliers and often includes references to synthesis literature.[2]
Understanding Purity Specifications
The purity of this compound is typically reported as a percentage and is determined by one or more analytical techniques. It is imperative for the researcher to understand the method used to determine the stated purity, as different methods have varying levels of sensitivity and specificity.
| Supplier Type | Typical Purity Offered | Common Analytical Method for Purity Claim |
| Major Biochemical Suppliers | ≥98% | HPLC, Elemental Analysis, Titration (e.g., AgNO3 for HCl content) |
| Chemical Marketplaces | 95% to 98% | Often HPLC, though the thoroughness of analysis may vary. |
Note: A purity value of ≥98% is generally recommended for most research and development applications to minimize the interference of impurities in subsequent reactions.
Analytical Methodologies for Purity Verification
Independent verification of purity is a cornerstone of good scientific practice. The following sections provide detailed protocols for the two most powerful and commonly used techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of peptides and their derivatives. It separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a binary pump, an autosampler, and a column oven.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm (for the peptide bond)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Causality Behind Experimental Choices:
-
C18 Column: The hydrophobic C18 stationary phase provides excellent retention and separation for small, polar peptides like this compound.
-
TFA: Trifluoroacetic acid acts as an ion-pairing agent, improving peak shape and resolution for peptides.
-
Acetonitrile Gradient: A shallow gradient of acetonitrile is used to effectively separate the main compound from closely related impurities that may have slight differences in hydrophobicity.
-
Detection at 214 nm: The peptide backbone absorbs strongly at this wavelength, allowing for sensitive detection of the target compound and any peptide-based impurities.
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying impurities. By analyzing the chemical shifts, integration values, and coupling patterns of the proton signals, a wealth of structural information can be obtained.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 10-30 seconds) to ensure accurate integration for quantitative analysis.
-
-
Data Analysis and Interpretation:
-
Reference the spectrum to the internal standard.
-
Assign the signals to the respective protons of this compound.
-
Integrate the signals and compare the ratios to the expected number of protons for each signal.
-
Examine the spectrum for the presence of unexpected signals, which may indicate impurities.
-
Predicted ¹H NMR Spectrum of this compound in D₂O:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ala-CH₃ | ~1.5 | Doublet (d) | 3H | ~7.2 |
| Ala-αCH | ~4.1 | Quartet (q) | 1H | ~7.2 |
| Gly-CH₂ | ~4.0 | Singlet (s) | 2H | - |
| OCH₃ | ~3.7 | Singlet (s) | 3H | - |
Note: The exact chemical shifts can vary slightly depending on the concentration and pH of the sample. The amine (NH₃⁺) and amide (NH) protons will typically exchange with D₂O and will not be observed.
Caption: Logic for ¹H NMR Spectrum Interpretation.
Common Impurities and Their Identification
Understanding the potential impurities that can arise during the synthesis and storage of this compound is crucial for accurate purity assessment.
Process-Related Impurities
-
Starting Materials: Unreacted L-alanine methyl ester hydrochloride and glycine methyl ester hydrochloride.
-
Incomplete Coupling: The presence of unreacted starting materials.
-
Diketopiperazine Formation: Intramolecular cyclization of the dipeptide methyl ester can lead to the formation of cyclo(Ala-Gly), a six-membered ring. This is a common side reaction in dipeptide synthesis, especially upon prolonged storage or exposure to basic conditions.
Identification of Impurities by ¹H NMR
-
L-alanine methyl ester hydrochloride: Look for a quartet at ~4.2 ppm and a doublet at ~1.6 ppm without the corresponding glycine and methyl ester signals of the dipeptide.
-
Glycine methyl ester hydrochloride: A singlet at ~3.9 ppm for the CH₂ group and a singlet at ~3.8 ppm for the OCH₃ group.
-
Cyclo(Ala-Gly): The formation of the cyclic dipeptide results in a distinct set of signals. The chemical shifts will be different from the linear dipeptide due to the rigid ring structure. For example, the α-protons of the alanine and glycine residues in the diketopiperazine ring will have characteristic shifts, often in the range of 3.8-4.2 ppm, but with different coupling patterns and chemical environments compared to the linear peptide.
Caption: Impurity Formation Pathways.
Conclusion
The procurement of high-purity this compound is a critical first step in any research or development project that relies on peptide synthesis. This guide has provided a framework for selecting reputable commercial sources and has detailed the necessary analytical protocols for independent purity verification. By employing rigorous HPLC and NMR methodologies, researchers can ensure the quality of this essential building block, thereby enhancing the reliability and reproducibility of their scientific outcomes. A thorough understanding of potential impurities and their analytical signatures provides an additional layer of quality control, ensuring that the starting material is fit for its intended purpose.
References
Topic: The Strategic Function of the Methyl Ester in H-Ala-Gly-OMe HCl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide chemistry, H-Ala-Gly-OMe HCl (L-Alanyl-glycine methyl ester hydrochloride) represents a foundational dipeptide building block. The C-terminal methyl ester (–OMe) is not a trivial modification but a deliberate strategic choice that confers specific, advantageous properties essential for multi-step synthetic workflows. This guide provides a detailed examination of the methyl ester's function, focusing on its primary role as a carboxyl protecting group, its impact on the molecule's physicochemical properties, and its practical application in solution-phase peptide synthesis. We will delve into the chemical rationale for its use, present a detailed protocol for its selective removal, and illustrate its strategic deployment in the construction of larger peptide chains, offering field-proven insights for drug development professionals.
Introduction: The Imperative of C-Terminal Protection
The controlled, sequential assembly of amino acids into a defined peptide sequence is the cornerstone of peptide synthesis. This process demands a high degree of specificity, ensuring that only the desired amide bond is formed at each step. To achieve this, reactive functional groups not involved in the coupling reaction must be temporarily masked with protecting groups.[1] While N-terminal protection (e.g., with Boc or Fmoc groups) is universally recognized, C-terminal protection is equally critical, particularly in solution-phase synthesis strategies.[2][3]
The dipeptide this compound exemplifies this principle. The methyl ester serves as a simple yet effective shield for the carboxylic acid of the C-terminal glycine residue. Without this protection, the molecule would be zwitterionic and possess two nucleophilic amino groups and a reactive carboxyl group, leading to a high probability of undesired side reactions, such as self-polymerization or incorrect coupling during synthesis.[3][4] The methyl ester effectively neutralizes the carboxyl group, leaving the N-terminal amine of alanine as the sole reactive site for peptide bond formation.
The Core Directive: A Reversible Shield for the Carboxyl Group
The principal function of the methyl ester is to act as a robust, yet selectively removable, protecting group for the C-terminal carboxylic acid.[5] This strategy is fundamental to directing the chemical reactivity during peptide elongation.
Key Attributes of the Methyl Ester Protecting Group:
-
Stability: It is stable under the mildly acidic or neutral conditions required for coupling reactions and for the removal of common N-terminal protecting groups like Boc (which requires strong acid) and Fmoc (which requires a base).[4] This orthogonality is crucial for selective deprotection in a multi-step synthesis.[1][3]
-
Enhanced Solubility: The esterification of the C-terminal carboxylate neutralizes its negative charge. This modification reduces the molecule's polarity and often increases its solubility in organic solvents (e.g., DMF, DCM) commonly used in solution-phase synthesis.[6]
-
Suppression of Racemization: The C-terminal protection minimizes the risk of epimerization at the chiral center of the activated amino acid during the coupling step.
-
Facile Removal: The methyl ester can be readily cleaved under mild basic conditions via saponification, regenerating the free carboxylic acid for subsequent reactions or to yield the final peptide acid.[5]
Physicochemical Characteristics
The introduction of the methyl ester and the hydrochloride salt form imparts specific physical properties to the dipeptide, which are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | PubChem[7] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | PubChem[7] |
| Molecular Weight | 196.63 g/mol | PubChem[7] |
| Appearance | White to off-white crystalline powder | --- |
| Solubility | Soluble in water and methanol | --- |
Strategic Application in a Synthetic Workflow
This compound is an ideal starting material for building a peptide from the C-terminus towards the N-terminus. The logical flow involves coupling the free amino group of this compound with the activated carboxyl group of an N-protected amino acid.
The diagram below illustrates this fundamental coupling step, which forms the basis of peptide chain elongation.
Caption: Logical workflow for coupling an N-protected amino acid with this compound.
Following this coupling, the synthetic chemist has two primary options for chain extension:
-
N-Terminal Elongation: The N-terminal protecting group (e.g., Boc) is removed, and the cycle is repeated to add another amino acid. The methyl ester remains intact.
-
C-Terminal Elongation/Final Deprotection: The methyl ester is removed to reveal a free carboxyl group, allowing for fragment condensation or yielding the final peptide acid.
Experimental Protocol: Saponification of the Methyl Ester
The cleavage of the methyl ester is a critical step to unmask the C-terminal carboxyl group. The most common method is saponification—base-mediated hydrolysis. The following is a self-validating protocol for this transformation.
Objective: To selectively hydrolyze the methyl ester of a protected peptide (e.g., N-Boc-Peptide-OMe) to its corresponding carboxylic acid (N-Boc-Peptide-OH).
Materials:
-
Protected peptide methyl ester (e.g., Boc-Phe-Ala-Gly-OMe)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Water
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel
Step-by-Step Methodology:
-
Dissolution: Dissolve the peptide methyl ester in a suitable solvent system (e.g., MeOH or THF/water 3:1) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Causality: Cooling is essential to minimize potential side reactions, such as epimerization or hydrolysis of other labile groups.
-
Base Addition: Add 1.1 to 1.5 molar equivalents of 1 M NaOH solution dropwise over 5-10 minutes. Causality: A slight excess of base ensures complete reaction. Slow addition prevents localized high concentrations of base.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product (the carboxylic acid) will be more polar and should have a lower Rf value on silica gel TLC plates compared to the starting ester. The reaction is typically complete within 1-4 hours.
-
Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl solution dropwise at 0 °C until the pH of the aqueous phase is ~2-3. Causality: Acidification protonates the newly formed carboxylate, making it extractable into an organic solvent, and neutralizes the excess NaOH.
-
Extraction: Remove the organic solvent (if volatile, like THF) under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Extract the product into the ethyl acetate layer. Wash the organic layer sequentially with water and then brine. Causality: This workup removes inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude peptide acid.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Caption: Step-by-step experimental workflow for the saponification of a peptide methyl ester.
Conclusion
The methyl ester in this compound is a strategically critical feature that enables controlled and efficient peptide synthesis in solution. Its function extends beyond simple carboxyl protection; it modulates solubility and directs reactivity, providing chemists with a reliable tool for constructing complex peptide architectures. A comprehensive understanding of its role, coupled with robust protocols for its manipulation, is essential for professionals in drug discovery and development who rely on synthetic peptides as therapeutic agents, research tools, and structural probes.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Integration of Dipeptide Methyl Esters in Solid-Phase Peptide Synthesis
Topic: Solid-Phase Peptide Synthesis using H-Ala-Gly-OMe HCl
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications.[1][2][3] While the stepwise addition of single Nα-protected amino acids is the conventional approach, the strategic use of pre-formed dipeptide fragments offers a powerful solution to challenges such as aggregation-prone sequences and side reactions like diketopiperazine formation.[4][5] This guide provides an in-depth technical overview and detailed protocols for the incorporation of a C-terminally protected dipeptide, this compound, into a growing peptide chain using Fmoc-based SPPS. We will explore the foundational principles, explain the causality behind experimental choices, and provide robust, self-validating protocols for researchers, scientists, and drug development professionals.
Foundational Principles of Dipeptide Integration in SPPS
The Rationale for Dipeptide Use
The stepwise elongation of a peptide chain on a solid support can be hampered by the formation of secondary structures, primarily β-sheets, which lead to inter-chain aggregation.[4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps and resulting in truncated or deletion sequences that are challenging to purify.[4] The use of dipeptide building blocks can disrupt these hydrogen-bonding networks, improving the solubility of the growing peptide chain and leading to higher crude purity and final yield.[4]
Furthermore, a significant side reaction in Fmoc-SPPS is the formation of diketopiperazine.[6][7] This occurs when the N-terminal amine of a deprotected dipeptide-resin intramolecularly attacks the ester linkage to the resin, cleaving the dipeptide from the solid support.[6][7] This is particularly common when Proline is the second or third residue. By introducing the first two residues as a single, Nα-protected dipeptide unit, this problematic intermediate is bypassed entirely.[5]
Comparing Building Blocks: Fmoc-Dipeptide-OH vs. H-Dipeptide-OMe HCl
The standard approach for fragment condensation in SPPS involves using an Nα-protected dipeptide with a free carboxylic acid, such as Fmoc-Ala-Gly-OH . This allows for conventional activation and coupling to the N-terminal amine of the resin-bound peptide.
The focus of this guide, This compound , represents a less conventional building block for SPPS elongation. Its key features are:
-
Free N-terminus (H-): The amino group is unprotected and available for reaction, but it exists as a hydrochloride salt.
-
Protected C-terminus (-OMe): The C-terminal carboxylic acid is protected as a methyl ester, preventing it from reacting.
-
Hydrochloride Salt (HCl): The free amine is protonated, rendering it non-nucleophilic. It must be neutralized with a non-nucleophilic base immediately before the coupling reaction.
The use of this specific molecule implies that the Ala-Gly dipeptide will be added to the N-terminus of a pre-existing peptide chain on the resin. The resulting peptide will possess a C-terminal methyl ester at the newly added fragment, a modification that may be desirable for certain applications, such as modulating solubility or bioavailability.
Choice of SPPS Chemistry: Fmoc vs. Boc
Two primary strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[8]
-
Boc Chemistry: Employs the acid-labile Boc group for temporary Nα-protection, which is removed with moderate acid (e.g., trifluoroacetic acid, TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[9][10][11]
-
Fmoc Chemistry: Utilizes the base-labile Fmoc group, which is removed with a mild base like piperidine.[12] The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with TFA.[12][13]
For this application, Fmoc-SPPS is the recommended strategy . Its milder, orthogonal conditions are more compatible with complex peptides and modifications like the C-terminal methyl ester on our dipeptide, which would be stable to the basic deprotection steps.[6][12]
Core Protocols for SPPS using this compound
This section provides a comprehensive, step-by-step workflow for the successful integration of this compound onto a resin-bound peptide.
Caption: High-level workflow for solid-phase peptide synthesis incorporating the dipeptide fragment.
Protocol 1: Preparation of N-Terminal Deprotected Peptide-Resin
This protocol assumes a peptide chain has already been assembled on a suitable Fmoc-compatible resin (e.g., Rink Amide, Wang) and the final step was the removal of the N-terminal Fmoc group.
-
Resin Swelling: Place the peptide-resin (0.1 mmol scale) in a reaction vessel. Wash and swell the resin with N,N-Dimethylformamide (DMF) for 30-60 minutes.[14]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.[6][12]
-
Second Deprotection: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete Fmoc removal.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. Proceed immediately to the coupling protocol.
Protocol 2: Activation and Coupling of this compound
This is the critical step where the dipeptide fragment is incorporated. The hydrochloride salt must be neutralized in situ during the activation process.
Caption: Reaction schematic for the neutralization, activation, and coupling of this compound.
Materials & Reagents
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3.0 eq. | Dipeptide Building Block |
| HATU | 2.9 eq. | Coupling Reagent (Activator) |
| DIPEA (or DIEA) | 6.0 eq. | Non-nucleophilic base for neutralization |
| DMF | - | Reaction Solvent |
Procedure
-
Prepare Activation Solution: In a separate, dry glass vial, dissolve this compound (3.0 eq.) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.) in a minimal volume of DMF.[4][15]
-
Neutralize and Activate: To the vial from Step 1, add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).[15] Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. The DIPEA will neutralize the HCl salt and facilitate the formation of the activated ester by HATU.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Longer coupling times may be necessary compared to single amino acids.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[4]
Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)
It is crucial to verify the completion of the coupling reaction. The Kaiser (ninhydrin) test is a qualitative method to detect the presence of primary amines.[4]
-
Positive Test (Blue Bead Color): Indicates the presence of unreacted free amines, meaning the coupling is incomplete. The coupling step (Protocol 2) should be repeated with fresh reagents.
-
Negative Test (Yellow/Colorless Bead Color): Indicates the absence of free amines and a successful coupling.
Protocol 4: Final Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously. The C-terminal methyl ester from the dipeptide will remain intact under these conditions.
-
Final Wash: Wash the peptide-resin with DCM (3-5 times) to remove DMF and shrink the resin. Dry the resin under a vacuum for at least 30 minutes.[6][16]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail such as Reagent K .[6][10]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Safety Note: TFA is highly corrosive, and the thiols have a strong, unpleasant odor. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-4 hours.[17]
-
Isolate Peptide Solution: Filter the resin using a fritted funnel and collect the filtrate, which contains the dissolved peptide. Wash the resin 2-3 times with fresh TFA to ensure complete recovery.
Purification and Characterization
Protocol 5: Peptide Precipitation and Washing
-
Precipitation: Place the collected TFA filtrate into a 50 mL centrifuge tube. Add this solution dropwise to a larger volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[16][18]
-
Centrifugation: Centrifuge the mixture to pellet the peptide.
-
Washing: Carefully decant the ether. Resuspend the peptide pellet in fresh, cold diethyl ether and repeat the centrifugation. Perform this wash step 3-4 times to remove scavengers and cleaved protecting groups.[18]
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 6: Purification by RP-HPLC
The crude peptide must be purified to remove any truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[19]
-
System Setup: Use a preparative C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in deionized water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Buffer A. If solubility is an issue, small amounts of Buffer B or acetic acid can be added.
-
Purification: Inject the peptide solution onto the column and elute with a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 60 minutes). Monitor the elution profile at 214/280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>95% is common for research applications) and freeze-dry (lyophilize) to obtain a stable, fluffy white powder.[17][19]
Characterization
The identity of the final purified peptide should be confirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the desired peptide sequence, including the C-terminal Ala-Gly-OMe modification.
Scientific Considerations and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the growing peptide chain. 2. Peptide aggregation on the resin. 3. Insufficient activation time or reagent equivalents. | 1. Double the coupling time or perform a second coupling with fresh reagents. 2. Consider using a more powerful coupling reagent like COMU. 3. Ensure accurate measurement of reagents and allow for sufficient pre-activation. |
| Racemization | 1. Over-activation of the dipeptide. 2. Use of an inappropriate base or coupling reagent. | 1. Minimize pre-activation time to 2-5 minutes. 2. Use of aminium-based reagents like HATU or HBTU with DIPEA is known to suppress racemization compared to carbodiimides like DCC.[15][20][21] |
| Low Yield After Cleavage | 1. Diketopiperazine formation (if Ala-Gly was coupled early in the synthesis). 2. Incomplete cleavage from the resin. | 1. The use of a dipeptide fragment inherently minimizes this risk. 2. Extend the cleavage time or use a stronger cleavage cocktail if acid-labile side-chain groups are particularly resistant. Ensure the resin is properly dried before cleavage. |
| Poor Purity in Crude Product | Peptide aggregation during synthesis. | This is the primary issue that dipeptide insertion is meant to solve. If problems persist, consider inserting pseudoproline dipeptides at other points in the sequence.[22] |
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. bachem.com [bachem.com]
- 16. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 17. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [m.peptidescientific.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. people.uniurb.it [people.uniurb.it]
- 22. mesalabs.com [mesalabs.com]
Application Note & Protocol: Solution-Phase Peptide Coupling with H-Ala-Gly-OMe HCl
For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.
Introduction: The Strategic Utility of Solution-Phase Synthesis
Solution-phase peptide synthesis (SPPS), while often overshadowed by its solid-phase counterpart, remains an indispensable methodology for the large-scale production of peptides and for the synthesis of complex peptide fragments. Its primary advantage lies in the ease of purification and characterization of intermediates at each step, ensuring the homogeneity of the final product. This application note provides a detailed protocol and the underlying chemical principles for the coupling of an N-terminally protected amino acid to L-alanyl-glycine methyl ester hydrochloride (H-Ala-Gly-OMe • HCl), a common dipeptide building block.
The hydrochloride salt form of the amine component necessitates a neutralization step prior to coupling. The choice of coupling reagent and reaction conditions is critical to ensure high yield and minimize side reactions, most notably racemization of the activated amino acid.[1][2] This guide will utilize the widely employed carbodiimide coupling methodology, specifically using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[3][4]
Core Principles: The Chemistry of Amide Bond Formation
The formation of a peptide (amide) bond between a carboxylic acid and an amine is not a spontaneous process under ambient conditions. The primary obstacle is the acid-base reaction between the two functional groups, which results in the formation of a non-reactive carboxylate anion and a protonated amine.[5][6] To overcome this, the carboxylic acid must be "activated" to transform the carboxyl hydroxyl group into a better leaving group.
Carbodiimides, such as DCC, are powerful dehydrating agents that serve this purpose.[5][7] The reaction mechanism proceeds through two principal stages:
-
Activation: The carboxylic acid adds to a double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate is highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The free amino group of the peptide ester (H-Ala-Gly-OMe) attacks the carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate which then collapses to form the desired peptide bond and a dicyclohexylurea (DCU) byproduct.[8]
A significant side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield.[8] To mitigate this and to reduce the risk of racemization at the alpha-carbon of the activated amino acid, an additive like HOBt is introduced. HOBt rapidly converts the O-acylisourea into an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine component.[3][8]
Experimental Workflow Overview
Figure 1: A generalized workflow for the solution-phase coupling of an N-protected amino acid with H-Ala-Gly-OMe • HCl.
Detailed Experimental Protocol
This protocol details the coupling of N-α-Boc-L-phenylalanine (Boc-Phe-OH) with H-Ala-Gly-OMe • HCl to synthesize Boc-Phe-Ala-Gly-OMe.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| H-Ala-Gly-OMe • HCl | C₆H₁₃ClN₂O₃ | 196.63 | The starting amine component. |
| N-α-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | The N-protected amino acid. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant. |
| Triethylamine (TEA) or DIPEA | C₆H₁₅N | 101.19 | Base for neutralization. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For aqueous work-up. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent. |
Step-by-Step Procedure
-
Neutralization of the Amine Salt:
-
Dissolve H-Ala-Gly-OMe • HCl (1.0 eq, e.g., 1.0 g, 5.09 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.05 eq, 0.75 mL, 5.34 mmol) dropwise. Causality: The tertiary amine acts as a non-nucleophilic base to deprotonate the ammonium salt, liberating the free amine required for the coupling reaction.[1][9] Using a slight excess ensures complete neutralization.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq, 1.35 g, 5.09 mmol) and HOBt (1.1 eq, 0.76 g, 5.60 mmol) in anhydrous DCM (20 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.05 eq, 1.10 g, 5.34 mmol) in anhydrous DCM (10 mL) dropwise to the Boc-Phe-OH/HOBt solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Causality: Pre-activation at a low temperature minimizes side reactions and racemization before the introduction of the nucleophilic amine component.
-
-
Coupling Reaction:
-
To the pre-activated Boc-Phe-OH mixture, add the neutralized H-Ala-Gly-OMe solution from Step 1 dropwise at 0 °C.
-
Allow the reaction flask to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[4] Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 25 mL) - to remove any unreacted TEA and residual DCC.
-
Saturated NaHCO₃ solution (2 x 25 mL) - to remove unreacted HOBt and Boc-Phe-OH.
-
Brine (1 x 25 mL) - to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tripeptide.
-
If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-Phe-Ala-Gly-OMe.[10][11]
-
Characterization
The identity and purity of the synthesized tripeptide should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide by identifying the characteristic chemical shifts and coupling patterns of the amino acid residues.[12][13][14] Key signals to identify include the amide (NH) protons, α-protons of each residue, and the methyl ester protons.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the final product.[11]
Logical Flow of the Coupling Mechanism
Figure 2: The reaction pathway illustrating the activation of a Boc-protected amino acid with DCC/HOBt and subsequent coupling.
Troubleshooting and Key Considerations
-
Low Yield: May result from incomplete neutralization, inefficient activation, or the formation of the N-acylurea byproduct. Ensure all reagents are anhydrous and consider increasing the reaction time.
-
Racemization: While HOBt is effective, some racemization can still occur, especially with prolonged activation times or elevated temperatures. Always perform the activation and initial coupling at 0 °C.
-
DCU Removal: Dicyclohexylurea is largely insoluble in DCM but has some solubility. An effective filtration followed by a thorough aqueous work-up is crucial for its complete removal.[8] For larger scale reactions where DCU precipitation can be problematic, using the more soluble diisopropylcarbodiimide (DIC) is a common alternative.[4]
Conclusion
This application note provides a robust and well-vetted protocol for the solution-phase coupling of an N-protected amino acid to H-Ala-Gly-OMe • HCl. By understanding the underlying chemical principles of carboxylic acid activation, the role of additives in suppressing side reactions, and proper work-up procedures, researchers can confidently synthesize tripeptides and more complex structures. The ability to isolate and characterize intermediates makes this solution-phase approach a powerful tool for producing high-purity peptides for a range of applications in research and drug development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bachem.com [bachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
Introduction: The Significance of Dipeptides and Protecting Groups
An Application Guide for the Deprotection of N-Boc-L-alanyl-glycine methyl ester to yield L-alanyl-glycine methyl ester hydrochloride
This guide provides a comprehensive protocol for the deprotection of N-Boc-L-alanyl-glycine methyl ester, a common intermediate in peptide synthesis. The focus is on the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the corresponding dipeptide methyl ester as a hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Dipeptides, such as L-alanyl-glycine methyl ester, are fundamental building blocks in the synthesis of larger peptides and peptidomimetics, which are of significant interest in pharmaceutical research. The controlled and sequential assembly of amino acids into a peptide chain necessitates the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide chemistry due to its stability under various conditions and its facile cleavage under moderately acidic conditions. The deprotection step is a critical juncture in peptide synthesis, requiring high efficiency to ensure a good yield and purity of the final product.
Reaction Principle and Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[1] The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[1] This initial protonation makes the Boc group unstable.
-
Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][3] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[1]
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid a closed system, as the evolution of carbon dioxide gas can cause a pressure buildup.[2][3]
Materials and Reagents
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC chamber
-
UV lamp for TLC visualization
-
Ninhydrin stain solution
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Chemicals and Reagents
| Reagent | Grade | Notes |
| N-Boc-L-alanyl-glycine methyl ester | Synthesis grade | Starting material |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Trifluoroacetic acid (TFA) | Reagent grade | Deprotection agent |
| 4M HCl in 1,4-Dioxane | Reagent grade | For hydrochloride salt formation |
| Diethyl ether | Anhydrous, cold | For precipitation |
| Methanol | ACS grade | For TLC mobile phase |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For work-up (optional) |
| Brine | Saturated aqueous solution | For work-up (optional) |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | For drying organic layers |
Experimental Protocol: TFA-Mediated Deprotection
This protocol details the deprotection of N-Boc-L-alanyl-glycine methyl ester using trifluoroacetic acid, followed by conversion to the hydrochloride salt.
Reaction Setup
-
Dissolve N-Boc-L-alanyl-glycine methyl ester (1 equivalent) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is around 0.1-0.2 M.
-
For sensitive substrates, cool the solution to 0 °C in an ice bath with stirring.[1]
Deprotection
-
Slowly add trifluoroacetic acid (TFA) to the stirring solution. A common concentration is 20-50% TFA in DCM (v/v).[4] For many substrates, the reaction can proceed at room temperature.[1]
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed, which typically takes 1-2 hours.[4]
Reaction Monitoring by TLC
-
Mobile Phase: A common mobile phase for this type of compound is 10% methanol in DCM.[1]
-
Visualization: Visualize the spots under a UV lamp and then stain with ninhydrin. The deprotected amine will appear as a colored spot with the ninhydrin stain.[1] The starting material will not be ninhydrin-positive.
Work-up and Salt Formation
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]
-
To obtain the hydrochloride salt, dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or methanol) and add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[4]
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the hydrochloride salt.[1]
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for the starting material and inert under acidic conditions. |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | Strong acid that efficiently cleaves the Boc group.[2] |
| TFA Concentration | 20-50% (v/v) in DCM | Effective concentration for most substrates.[4] |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast at room temperature. Cooling may be necessary for sensitive substrates.[1] |
| Reaction Time | 1-2 hours | Generally sufficient for complete deprotection. Monitor by TLC. |
| Work-up | Evaporation and precipitation | Efficiently removes volatile reagents and isolates the product salt. |
Experimental Workflow Visualization
Caption: Workflow for the deprotection of Boc-Ala-Gly-OMe.
Purification of the Deprotected Dipeptide
For many applications, the precipitated product may be of sufficient purity. However, if further purification is required, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[5]
-
Stationary Phase: A C18-modified silica column is commonly used.[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed. The purification process starts with a high concentration of the polar aqueous phase, and the proportion of acetonitrile is gradually increased to elute the peptide.[5]
-
Detection: The peptide is monitored using UV detection at 210–220 nm.[5]
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized to obtain the final peptide as a powder.[5]
Characterization of H-Ala-Gly-OMe HCl
To confirm the identity and purity of the final product, several analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide.[6][7] NMR can confirm the presence of the alanine and glycine residues and the methyl ester group, as well as the absence of the Boc group.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the deprotected dipeptide, confirming the successful removal of the Boc group.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of TFA.[1]- Inadequate reaction time or low temperature.[1] | - Increase the concentration of TFA or the reaction time.- Allow the reaction to proceed at room temperature. |
| Side Product Formation | - The reactive tert-butyl cation can cause side reactions with sensitive amino acid residues (e.g., Trp, Met).[1] | - Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[1] |
| Low Yield | - Product loss during work-up or precipitation. | - Ensure complete precipitation by using a sufficient volume of cold diethyl ether.- Minimize transfers of the product. |
| Difficulty in Precipitation | - The product may be an oil rather than a solid. | - Triturate the oil with fresh cold diethyl ether.- Use a different anti-solvent, such as cold hexane. |
References
Application Notes & Protocols: Strategic Incorporation of H-Ala-Gly-OMe HCl into Peptide Sequences
Abstract
The incorporation of dipeptide fragments is a cornerstone of convergent peptide synthesis strategies, offering a powerful method to build complex peptide chains efficiently while minimizing side reactions associated with stepwise single amino acid additions. H-Ala-Gly-OMe HCl, or L-alanyl-glycine methyl ester hydrochloride, is a valuable dipeptide building block. Its use, however, requires a nuanced understanding of specific reaction dynamics to ensure high yield and chiral purity. This guide provides an in-depth analysis of the chemical principles, critical challenges, and validated protocols for effectively coupling this compound to an N-terminally protected amino acid or peptide chain. We will address key issues such as racemization and diketopiperazine formation, offering field-proven mitigation strategies for researchers, scientists, and drug development professionals.
This compound: Properties, Handling, and Storage
Understanding the fundamental properties of this dipeptide ester is the first step toward its successful application. This compound is the hydrochloride salt of the dipeptide Alanine-Glycine with a methyl ester protecting the C-terminal carboxyl group.
Chemical Structure:
-
IUPAC Name: methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride[1]
-
Sequence: Ala-Gly[1]
-
Molecular Formula: C₆H₁₃ClN₂O₃[1]
-
Molecular Weight: 196.63 g/mol [1]
The hydrochloride salt form enhances stability and solubility in polar organic solvents commonly used for peptide synthesis, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The N-terminus possesses a free amine, which acts as the nucleophile in the coupling reaction, while the C-terminus is protected as a methyl ester to prevent self-polymerization.
Data Presentation: Physicochemical & Safety Profile
| Property | Value / Recommendation | Source(s) |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[2] |
| Molecular Weight | 196.63 g/mol | [1] |
| Solubility | High solubility in water; soluble in DMF, DMSO. | Inferred from H-Gly-OMe HCl[2][3] |
| Storage Conditions | Store tightly closed in a dry, well-ventilated place. Recommended storage at ≤5°C (41°F). | [4] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5][6] | |
| Incompatibilities | Strong oxidizing agents. | Inferred from related compounds[2][3] |
| Hazardous Decomposition | Upon heating, may produce oxides of carbon (CO, CO₂), nitrogen (NOx), and hydrogen chloride (HCl) gas. | [4] |
Core Principles of Dipeptide Ester Coupling
The fundamental reaction involves the formation of an amide bond between the free N-terminal amine of this compound and the activated C-terminal carboxyl group of an N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Val-OH) or a larger peptide fragment.
The process begins with the neutralization of the hydrochloride salt to liberate the free amine, followed by the coupling reaction itself. This is almost exclusively performed via solution-phase synthesis, as incorporating a dipeptide ester onto a solid support is less common and presents unique challenges.[7]
Visualization: General Coupling Workflow
This diagram illustrates the logical flow from starting materials to the protected tripeptide.
Caption: General workflow for solution-phase peptide coupling.
Critical Considerations & Mitigation Strategies
While seemingly straightforward, coupling dipeptide fragments requires vigilance against specific side reactions that can compromise yield and purity.
3.1 Racemization
Racemization is the most feared side reaction in peptide synthesis, as it produces diastereomers that are often difficult to separate from the target peptide.[8] The C-terminal alanine in the incoming N-protected amino acid is susceptible to epimerization during carboxyl group activation.
Mechanism: The activation process can lead to the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[9][10]
Mitigation Strategies:
-
Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization on their own.[11] Their use is almost always paired with racemization-suppressing additives.[10][12]
-
Use of Additives: 1-Hydroxybenzotriazole (HOBt) or its analogues (e.g., Oxyma) are essential. They react with the activated intermediate to form an active ester that is more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[10]
-
Base Selection: The choice and amount of base used for neutralizing the hydrochloride salt and facilitating the reaction are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over less hindered bases like triethylamine (TEA), which can promote racemization.[10]
-
Temperature Control: The activation and coupling steps should be initiated at low temperatures (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent enolization.[13]
Visualization: Racemization via Oxazolone Formation
Caption: Oxazolone mechanism for racemization and its suppression.
3.2 Diketopiperazine (DKP) Formation
DKP formation is a major intramolecular side reaction, particularly prevalent at the dipeptide stage.[14] While this is a more significant issue in solid-phase peptide synthesis (SPPS) during the deprotection of the third amino acid, the principles are relevant. In solution-phase, if the newly formed tripeptide (Xaa-Ala-Gly-OMe) is subjected to basic conditions before the next coupling, the free N-terminal amine can attack the methyl ester carbonyl, leading to the cyclization and cleavage of the desired product.
Mitigation Strategies:
-
Controlled Stoichiometry: Avoid a large excess of base.
-
Prompt Workup: After the coupling reaction is complete, proceed with the aqueous workup to remove the base and other reagents, preventing prolonged exposure that could facilitate DKP formation.
-
Proline Exception: DKP formation is especially rapid when Proline is in the first or second position of a dipeptide.[14] This is not a concern with this compound but is a critical consideration in other contexts.
Experimental Protocols
Disclaimer: These protocols are intended for qualified laboratory personnel. All procedures should be performed in a chemical fume hood with appropriate PPE.
Protocol 4.1: Solution-Phase Coupling of Boc-L-Phenylalanine with this compound
This protocol details a standard coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt.
Materials:
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 196.6 mg, 1.0 mmol) in a minimal amount of anhydrous DMF. Add anhydrous DCM (approx. 10 mL per mmol).
-
Cool the flask to 0 °C in an ice bath.
-
-
Neutralization:
-
Slowly add DIPEA (1.05 eq., e.g., 183 µL, 1.05 mmol) to the solution. Stir for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt, liberating the free amine.
-
-
Activation:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq., e.g., 265.3 mg, 1.0 mmol) and HOBt (1.1 eq., e.g., 148.6 mg, 1.1 mmol) in anhydrous DCM.
-
Cool this second flask to 0 °C.
-
Add EDC·HCl (1.1 eq., e.g., 210.9 mg, 1.1 mmol) to the Boc-Phe-OH/HOBt solution. Stir at 0 °C for 20-30 minutes. A white precipitate of diisopropylurea may begin to form if DIC were used; EDC's urea byproduct is water-soluble.[12][13]
-
-
Coupling:
-
Transfer the activated Boc-Phe-OH solution from step 3 to the flask containing the neutralized H-Ala-Gly-OMe from step 2 using a cannula or dropping funnel.
-
Rinse the activation flask with a small amount of DCM and add it to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting materials.
-
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove unreacted amine and excess base.
-
Saturated NaHCO₃ (2x) to remove unreacted acid and HOBt.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected tripeptide (Boc-Phe-Ala-Gly-OMe).
-
Protocol 4.2: C-Terminal Deprotection and Purification
A. Saponification of the Methyl Ester:
-
Dissolve the crude Boc-Phe-Ala-Gly-OMe in a suitable solvent mixture (e.g., Methanol/THF/Water).
-
Cool to 0 °C and add 1 M NaOH (1.1-1.5 eq.) dropwise.
-
Stir and monitor by TLC/LC-MS until the ester is fully consumed.
-
Carefully acidify the mixture with 1 M HCl to pH ~3.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry and concentrate to obtain the C-terminal free acid, Boc-Phe-Ala-Gly-OH, ready for further coupling or N-terminal deprotection.
B. Purification by RP-HPLC:
Purification is essential to remove byproducts and any diastereomers formed via racemization.[15]
-
System: A preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column is standard.[15][16]
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of solvent (e.g., DMF or ACN/water).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30-60 minutes).[16]
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[16]
-
References
- 1. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. H-Gly-OMe.HCl | CAS#:5680-79-5 | Chemsrc [chemsrc.com]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. biomatik.com [biomatik.com]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
Application Note: Strategic N-Terminal Elongation of Peptides using H-Ala-Gly-OMe HCl
Introduction: Enhancing Peptide Therapeutics through N-Terminal Modification
The therapeutic potential of peptides is often constrained by their inherent metabolic instability, particularly their susceptibility to degradation by aminopeptidases, and suboptimal pharmacokinetic profiles.[1] Strategic modification of the peptide's N-terminus is a cornerstone of modern drug development, offering a powerful approach to overcome these limitations.[2] By capping the free N-terminal amine, researchers can significantly enhance a peptide's resistance to enzymatic cleavage, improve its stability, and modulate its bioavailability and bioactivity.[2][3]
This application note provides a comprehensive technical guide for the N-terminal modification of peptides using L-Alanyl-glycine methyl ester hydrochloride (H-Ala-Gly-OMe HCl), a dipeptide fragment. The addition of this Ala-Gly motif can serve multiple purposes, including acting as a spacer, mimicking a natural protein sequence, or altering the physicochemical properties of the parent peptide to improve its therapeutic index. We present a detailed, field-proven protocol for solution-phase coupling, discuss the underlying chemical principles, and provide guidelines for purification and characterization of the final modified peptide.
The Chemistry of N-Terminal Acylation: A Mechanistic Overview
The formation of a new peptide bond between the N-terminal amine of the target peptide and the carboxylic acid of H-Ala-Gly-OMe is not a spontaneous reaction. It requires the activation of the carboxyl group to make it a more potent electrophile for the nucleophilic attack by the peptide's terminal amine. This is achieved using specialized coupling reagents.[2]
Here, we focus on the use of uronium salt-based coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are renowned for their high efficiency, rapid reaction kinetics, and ability to suppress racemization.[4][5] The process, conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF), involves several key steps:
-
Neutralization: this compound is a salt. The hydrochloride must be neutralized with a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), to liberate the free amine of the dipeptide ester, which is essential for the subsequent deprotonation step.[1]
-
Carboxylate Formation: The carboxylic acid of the target peptide is deprotonated by DIPEA to form a more reactive carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Formation: The 1-hydroxy-7-azabenzotriazole (HOAt) anion, displaced in the previous step, rapidly attacks the isouronium salt to generate a key OAt-active ester. This active ester is significantly more reactive towards the amine than the original carboxylic acid.[1][6]
-
Peptide Bond Formation: The free N-terminal amine of the H-Ala-Gly-OMe attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
References
enzymatic ligation of peptides using H-Ala-gly-ome hcl
Application Note & Protocol
Topic: A Practical Guide to Chemo-Enzymatic Peptide Ligation (CEPS) using Subtilisin-Derived Ligases and Dipeptide Ester Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of long and complex peptides is a significant challenge in pharmaceutical and biotechnological research. While Solid Phase Peptide Synthesis (SPPS) is a cornerstone technology, its efficiency decreases with increasing peptide length, leading to lower yields and higher impurity levels.[1] Chemo-Enzymatic Peptide Synthesis (CEPS) has emerged as a powerful and sustainable alternative, utilizing enzymes to ligate shorter, purified peptide fragments under mild, aqueous conditions.[2][3] This approach minimizes racemization, reduces the need for harsh chemicals, and can significantly increase the yield and purity of the final product.[3][4] This guide provides an in-depth overview of the principles and a detailed protocol for peptide ligation using engineered subtilisin variants (peptiligases) with a C-terminal activated ester peptide and H-Ala-Gly-OMe HCl as a model dipeptide nucleophile.
Introduction to Chemo-Enzymatic Peptide Synthesis (CEPS)
The Limitations of Traditional Peptide Synthesis
The chemical synthesis of peptides, particularly those exceeding 30-40 amino acids, is often hampered by cumulative inefficiencies. In SPPS, each coupling cycle, even with efficiencies of 99%, contributes to the formation of deletion and truncation sequences, which are difficult to separate from the target peptide.[5] This results in a significant decrease in overall yield and purity, necessitating complex and costly purification steps.[1] Furthermore, the extensive use of hazardous solvents and reagents makes SPPS less environmentally sustainable.
The Enzymatic Advantage
CEPS leverages the remarkable specificity of enzymes to form peptide bonds, overcoming many of the drawbacks of purely chemical methods.[3] The process typically involves the ligation of two or more shorter peptide fragments, which can be synthesized and purified with high efficiency via SPPS.[6] Key advantages of this enzymatic approach include:
-
Mild Reaction Conditions: Reactions are performed in aqueous buffers at or near neutral pH, preserving complex functionalities and post-translational modifications.[3]
-
Stereochemical Integrity: Enzymes are inherently stereospecific, eliminating the risk of racemization at the ligation site—a common side reaction in chemical coupling.[3]
-
High Yields for Long Peptides: By ligating purified fragments, CEPS avoids the cumulative yield loss of stepwise synthesis, resulting in significantly higher overall yields and purity.[2][4]
-
Greener Chemistry: The reduction in solvent usage and avoidance of toxic reagents align with the principles of green chemistry.[3][7]
The Principle of Kinetically Controlled Ligation
Enzymatic peptide ligation with engineered proteases operates under kinetic control, favoring peptide bond formation (aminolysis) over the reverse reaction, hydrolysis.[8]
The Acyl-Enzyme Intermediate
The mechanism relies on repurposing a protease, such as subtilisin, into a ligase.[9] The process begins with an acyl donor—a peptide with a C-terminal ester (e.g., a carboxyamidomethyl ester). The enzyme's active site nucleophile (a cysteine in engineered subtiligases) attacks the ester carbonyl, forming a covalent thioacyl-enzyme intermediate and releasing the ester's alcohol leaving group.[10][11]
Aminolysis vs. Hydrolysis
This highly reactive intermediate can be resolved in two ways:
-
Hydrolysis: Attack by a water molecule, which cleaves the intermediate and releases the peptide acid. This is an undesired side reaction.
-
Aminolysis: Attack by the N-terminal α-amine of a nucleophile (the acyl acceptor, e.g., H-Ala-Gly-OMe), forming the desired new peptide bond and regenerating the free enzyme.[11]
To favor the desired aminolysis pathway, the reaction is typically performed with a molar excess of the amine nucleophile, effectively outcompeting water for access to the acyl-enzyme intermediate.[1][10] The use of an activated ester as the acyl donor also kinetically favors the forward reaction.[8]
Figure 1: General mechanism of peptiligase-catalyzed ligation.
Key Components of the Ligation Reaction
The Enzyme: Subtilisin-Derived Peptide Ligases
Subtilisin, a serine protease, has been extensively engineered to enhance its ligation capabilities.[12] A critical mutation involves replacing the active site serine with a cysteine (e.g., S221C).[8][10] This change significantly favors the aminolysis of the resulting thioester intermediate over hydrolysis, effectively converting the protease into a potent ligase known as subtiligase .[10][12] Further generations of this technology, often referred to as peptiligases or omniligases , exhibit enhanced stability, tolerance to organic co-solvents, and exceptional efficiency, often achieving near-quantitative ligation with only a slight excess of the nucleophile.[1][7][12] A key advantage of these enzymes is their broad substrate scope, meaning they do not require a specific recognition sequence like sortase A.[12][13]
The Acyl Donor: C-Terminal Peptide Esters
The acyl donor is a peptide fragment synthesized with a C-terminal ester. Carboxyamidomethyl (Cam) esters are commonly used as they are stable during SPPS and subsequent purification but are readily activated by the enzyme.[1][13] These fragments are typically produced using standard Fmoc-based SPPS on a specialized resin or by modifying the peptide post-synthesis.
The Nucleophile: this compound
The nucleophile is the amine component that attacks the acyl-enzyme intermediate. In this protocol, we use this compound as a model.
-
H-Ala-Gly-: This dipeptide provides the N-terminal α-amine for the ligation reaction. The specific sequence is chosen based on the desired final product.
-
-OMe: The methyl ester protects the C-terminus of the dipeptide, preventing it from acting as an acyl donor itself or undergoing self-polymerization.
-
HCl: The hydrochloride salt form enhances the stability and aqueous solubility of the dipeptide ester.
Detailed Experimental Protocol: Ligation of a Model Peptide
This protocol describes the ligation of a C-terminal ester donor peptide (Peptide-CO-Cam) with this compound using a commercial peptiligase.
Materials and Reagents
-
Peptide-CO-Cam (Acyl Donor): Custom synthesized peptide with a C-terminal carboxyamidomethyl ester. Purified to >95% by RP-HPLC.
-
This compound (Nucleophile): Commercially available.
-
Peptiligase Enzyme: e.g., Omniligase-1 or similar engineered subtiligase.
-
Ligation Buffer: 100 mM Tris-HCl, pH 7.5.
-
Acetonitrile (MeCN): HPLC grade, as an optional co-solvent for solubility.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
-
Analytical & Preparative RP-HPLC System: With a C18 column.
-
LC-MS System: For product characterization.
Preparation of Stock Solutions
| Component | Stock Concentration | Solvent |
| Peptide-CO-Cam | 10 mM | Ligation Buffer (+ MeCN if needed) |
| This compound | 50 mM | Ligation Buffer |
| Peptiligase | 1 mg/mL (~25-30 µM) | Ligation Buffer |
Step-by-Step Ligation Procedure
-
Dissolve Substrates: Allow all reagents to reach room temperature. Dissolve the lyophilized Peptide-CO-Cam and this compound in the Ligation Buffer to their respective stock concentrations. Vortex gently to mix. If the peptide donor has poor solubility, up to 10% MeCN can be added to the buffer.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the components in the following order to achieve the desired final concentrations.
| Reagent | Stock Conc. | Volume for 100 µL Rxn | Final Conc. | Molar Ratio |
| Ligation Buffer | - | 55 µL | - | - |
| Peptide-CO-Cam | 10 mM | 10 µL | 1.0 mM | 1.0 equiv. |
| This compound | 50 mM | 30 µL | 15.0 mM | 15.0 equiv. |
| Peptiligase | 1 mg/mL | 5 µL | ~1.5 µM | ~0.0015 equiv. |
| Total Volume | 100 µL |
-
Initiate Reaction: Add the peptiligase enzyme last to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature (or 37°C, depending on enzyme specifications) for 1-4 hours.[7]
-
Reaction Monitoring: At time points (e.g., T=0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 2 µL), quench it by diluting into 98 µL of the Quenching Solution, and analyze by analytical RP-HPLC.
Figure 2: A typical experimental workflow for enzymatic peptide ligation.
Purification and Characterization
-
Quench: Once the reaction has reached completion (as determined by HPLC monitoring), quench the entire reaction volume by adding TFA to lower the pH to ~2-3.
-
Purification: Purify the crude reaction mixture using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.[5] Collect fractions corresponding to the ligated product peak.
-
Characterization: Confirm the identity and purity of the final product by injecting an aliquot of the purified fraction into an LC-MS system to verify the correct molecular weight.
Data Analysis and Troubleshooting
Interpreting HPLC Data
Monitor the reaction by observing the decrease in the Peptide-CO-Cam starting material peak and the corresponding increase in the ligated product peak. The product will typically have a different retention time from the starting materials. The hydrolysis byproduct (Peptide-COOH) may also appear as a separate peak.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ligation Yield | 1. Significant hydrolysis of the acyl-enzyme intermediate. 2. Inactive enzyme. 3. Suboptimal pH or temperature. | 1. Increase the molar excess of the H-Ala-Gly-OMe nucleophile (e.g., to 20-30 equivalents). 2. Use a fresh aliquot of enzyme; ensure proper storage. 3. Optimize the buffer pH and reaction temperature according to the enzyme manufacturer's specifications. A pH of 7.5 is often a good starting point.[7] |
| Substrate Insolubility | The peptide donor or product is poorly soluble in the aqueous buffer. | Add a water-miscible organic co-solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to the reaction buffer (typically 10-30% v/v).[7][12] |
| Multiple Product Peaks | Side reactions such as deamidation (especially at higher pH) or oxidation. | Optimize reaction conditions. For deamidation-prone sequences (e.g., Asn-Gly), lower the pH to 7.0-7.5 and run the reaction at room temperature instead of 37°C.[7] |
| No Reaction | 1. Incorrect substrates (e.g., using a peptide acid instead of an ester). 2. Presence of an enzyme inhibitor in the reagents. | 1. Verify the identity and structure of the acyl donor peptide by mass spectrometry. 2. Use high-purity, fresh reagents and buffers. |
Applications in Research and Drug Development
The CEPS methodology is a versatile tool with broad applications:
-
Manufacturing Therapeutic Peptides: It enables the efficient, large-scale, and sustainable production of complex peptide APIs like Exenatide and Thymosin-α1.[7]
-
Protein Engineering and Bioconjugation: Enzymes can be used to site-specifically attach labels, tags, polymers (PEGylation), or small-molecule drugs to proteins and antibodies.[4][12]
-
Synthesis of Cyclic Peptides: Peptiligases are highly effective at catalyzing head-to-tail cyclization of linear peptide precursors, a key strategy for improving peptide stability and bioactivity.[1][13][14]
Conclusion
Chemo-enzymatic peptide synthesis, particularly using highly engineered ligases like peptiligase, represents a significant advancement in peptide chemistry. By combining the precision of enzymatic catalysis with the flexibility of solid-phase synthesis, this technology provides a robust, efficient, and greener path to producing long, complex, and modified peptides. The protocol outlined here for using this compound as a nucleophile serves as a practical template that can be adapted for a wide range of peptide targets, empowering researchers in both academic and industrial settings.
References
- 1. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzytag.com [enzytag.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation - Wordpress [reagents.acsgcipr.org]
- 7. Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in enzyme-mediated peptide ligation [html.rhhz.net]
- 9. Reversed Proteolysis—Proteases as Peptide Ligases | MDPI [mdpi.com]
- 10. Engineered peptide ligases for cell signaling and bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Ligases [labome.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
Topic: Reaction Conditions for Coupling H-Ala-Gly-OMe HCl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the solution-phase coupling of an N-protected amino acid to the dipeptide methyl ester, H-Ala-Gly-OMe HCl. The formation of a peptide bond is a fundamental reaction in chemical biology and drug discovery.[1] This document offers a detailed analysis of critical reaction components, including coupling reagents, additives, bases, and solvents. It presents a rationale-driven approach to selecting optimal conditions to maximize yield and minimize side reactions, particularly racemization. Two detailed, step-by-step protocols for common and high-efficiency coupling methods are provided, along with troubleshooting guidance and mechanistic diagrams to support both novice and experienced peptide chemists.
Introduction: The Critical Nature of Peptide Coupling
The synthesis of peptides is a cornerstone of modern biomedical research, enabling access to novel therapeutics, biological probes, and biomaterials. The core chemical transformation in any peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[1][2] While conceptually simple, this process requires careful control to ensure high efficiency and stereochemical fidelity.
The target amine for this guide, Alaninyl-glycine methyl ester hydrochloride (this compound), is a common dipeptide building block. This document outlines the key considerations and provides robust protocols for coupling a standard N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) to this substrate to form a protected tripeptide, as shown in Figure 1.
Foundational Principles and Challenges
The coupling reaction proceeds via a two-step mechanism:
-
Activation of the Carboxyl Group: The carboxylic acid of the incoming N-protected amino acid is converted into a more reactive species by a coupling reagent. This activated intermediate is highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Acyl Substitution: The free primary amine of H-Ala-Gly-OMe attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired peptide bond and release the activated leaving group.[3]
Key Scientific Challenges:
-
Neutralization: The starting material is a hydrochloride salt. The primary amine must be liberated by a base to become nucleophilic and participate in the coupling reaction.[2]
-
Racemization: The primary challenge in peptide coupling is preventing the loss of stereochemical integrity at the α-carbon of the activated amino acid. This can occur via direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[3][4] The choice of coupling reagent, additives, base, and temperature are all critical factors in suppressing racemization.[2][5]
-
Side Reactions: Besides racemization, other side reactions can occur, such as the formation of stable N-acylurea byproducts with carbodiimide reagents or the capping of the free amine by excess aminium/uronium salt reagents.[2][3]
A Rationale-Driven Guide to Reagent Selection
The success of a peptide coupling reaction is dictated by the careful selection of its components. The following sections provide an evidence-based rationale for choosing the appropriate reagents.
The Coupling Reagent: The Engine of the Reaction
Coupling reagents are broadly categorized into several classes, each with distinct advantages and applications. The most common are carbodiimides and onium salts (phosphonium and aminium).[2]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[6] | Cost-effective, widely used, and well-documented.[4] EDC's water-soluble urea byproduct simplifies workup.[2][4][7] | High risk of racemization without additives.[8] DCC's urea byproduct is poorly soluble.[4][8] Risk of N-acylurea side product formation.[2] |
| Phosphonium Salts | PyBOP®, PyAOP | Forms an activated OBt or OAt ester intermediate. | High coupling efficiency with low racemization.[1][8] Reactions are often rapid. | Higher cost. The byproduct from BOP is a carcinogen; PyBOP is a safer alternative.[2][8] Solutions in DMF have moderate stability. |
| Aminium (Uronium) Salts | HBTU, HATU, HCTU, COMU | Forms an activated OBt, OAt, or Oxyma ester intermediate.[1] | Very fast and efficient, even for sterically hindered couplings.[2][8] Low racemization risk, especially with HATU.[8] Solutions are generally stable. | Higher cost than carbodiimides. Excess reagent can cap the N-terminus.[3][8] HOBt/HOAt-based reagents carry an explosion risk.[9] |
Recommendation: For routine couplings, the combination of EDC with an additive is a robust and economical choice. For difficult couplings or when minimizing racemization is the absolute priority, HATU or the safer, modern alternative COMU are superior choices.[2]
Additives: Guardians of Stereochemistry
When using carbodiimides, the inclusion of a nucleophilic additive is essential. The additive intercepts the reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[2][8]
-
1-Hydroxybenzotriazole (HOBt): The classical additive, highly effective at suppressing racemization.[10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt due to anchimeric assistance from the pyridine nitrogen, making it highly efficient.[2]
-
Oxyma Pure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt.[2][11] It often provides superior results with less epimerization compared to HOBt.[11]
The Base: A Dual-Purpose Component
A tertiary amine base is required for two primary reasons:
-
To neutralize the hydrochloride salt of H-Ala-Gly-OMe, liberating the free amine for reaction.
-
To facilitate the carboxyl activation step when using phosphonium and aminium salt reagents.[2]
Common choices include:
-
N,N-Diisopropylethylamine (DIPEA or DIEA): A sterically hindered, non-nucleophilic base. It is a very common choice.
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes preferred to minimize racemization with sensitive amino acids.[2][5]
Typically, 1.0-1.1 equivalents of base are needed to neutralize the amine salt. When using onium salts, an additional equivalent is required for the activation step, for a total of 2.0-2.2 equivalents.
The Solvent: Creating the Reaction Environment
The solvent must be capable of dissolving all reactants and be inert to the reaction conditions.
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the most common choices for solution-phase coupling.[2][11]
-
It is critical to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and the coupling reagents.[11]
Experimental Workflow and Protocols
The overall workflow for the coupling reaction is depicted in the diagram below.
Caption: General workflow for solution-phase peptide coupling.
Protocol 1: Standard, Cost-Effective Coupling using EDC and Oxyma Pure
This protocol is adapted from a robust procedure and is suitable for most standard couplings.[11] It utilizes the water-soluble carbodiimide EDC for a simplified workup.
Materials:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH)
-
This compound (CAS: 23404-09-3)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 N HCl (aqueous)
-
1 N Na₂CO₃ or 5% NaHCO₃ (aqueous)
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq.) dropwise and stir for 15 minutes.
-
Carboxyl Activation: In a separate flask, dissolve the N-Protected Amino Acid (1.1 eq.) and Oxyma Pure (1.1 eq.) in anhydrous DCM.
-
Coupling Initiation: Add the solution from step 2 to the flask containing the neutralized amine. Add solid EDC-HCl (1.2 eq.) in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then remove the ice bath and let it stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using Thin-Layer Chromatography (TLC).
-
Work-up: a. Remove the solvent by rotary evaporation. b. Dissolve the crude residue in Ethyl Acetate (EtOAc). c. Transfer the solution to a separatory funnel and wash sequentially with: 1 N HCl (2x), water (1x), 1 N Na₂CO₃ (2x), and finally, brine (1x).[11] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered amino acids or when the highest degree of chiral purity is required.[5]
Materials:
-
Same as Protocol 1, but replacing EDC-HCl and Oxyma Pure with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Procedure:
-
Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.1 M). Cool to 0 °C. Add DIPEA (2.2 eq.) and stir for 5-10 minutes. The solution should change color, indicating activation.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF. Add this solution to the pre-activated mixture from step 1.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC. HATU couplings are typically much faster than EDC couplings.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The workup procedure is identical.
Mechanistic Insight: The Role of EDC/HOBt
Understanding the reaction mechanism allows for better troubleshooting and optimization. The diagram below illustrates the activation of a carboxylic acid with EDC in the presence of an additive like HOBt (the mechanism is analogous for Oxyma).
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
The key is the rapid conversion of the unstable O-acylisourea intermediate into the more stable HOBt-ester, which then reacts cleanly with the amine, minimizing the time available for racemization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete neutralization of amine HCl salt.- Wet solvents or reagents.- Inactive coupling reagent. | - Ensure correct stoichiometry of base.- Use freshly opened anhydrous solvents. Purchase new reagents.- Use a fresh bottle of coupling reagent. |
| Incomplete Reaction | - Steric hindrance.- Insufficient reaction time. | - Switch to a more powerful coupling reagent like HATU or PyAOP.- Allow the reaction to run longer. Consider a "double coupling" (repeating the coupling step).[5] |
| Extra Spots on TLC (Side Products) | - Racemization of the activated amino acid.- N-acylurea formation (with EDC).- Amine capping (with excess HATU). | - Run the reaction at a lower temperature.[2] Use a weaker base like NMM.[5]- Ensure an additive (HOBt, Oxyma) is used. Keep temperature at 0 °C during activation.- Use a slight excess (1.05-1.1 eq.) of HATU, not a large excess. |
| Difficult Purification | - Water-insoluble urea byproduct (from DCC).- Byproducts with similar polarity to the product. | - Use EDC to form a water-soluble urea.[4]- Optimize the solvent gradient during column chromatography. Consider purification by preparative HPLC.[12] |
Conclusion
The successful coupling of this compound relies on a systematic and informed approach to reagent selection and protocol execution. For routine synthesis, an EDC/Oxyma-based method provides a reliable and cost-effective solution with a straightforward workup. For more challenging couplings involving sterically demanding or racemization-prone amino acids, the use of a high-efficiency onium salt such as HATU is warranted. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can consistently achieve high yields of the desired tripeptide with excellent chemical and stereochemical purity.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for H-Ala-Gly-OMe HCl in Drug Discovery
Abstract
L-Alanyl-glycine methyl ester hydrochloride (H-Ala-Gly-OMe HCl) is a dipeptide derivative that serves as a fundamental and versatile building block in the landscape of drug discovery and medicinal chemistry. With its carboxylic acid terminus protected as a methyl ester and its N-terminus available as a primary amine (in its hydrochloride salt form), this molecule is primed for sequential peptide elongation. Its simple, defined structure makes it an invaluable tool for systematically building larger peptides, creating peptidic linkers for conjugate drugs, and serving as a molecular probe in biochemical assays. This guide provides an in-depth exploration of its applications, featuring detailed, field-proven protocols for its use in peptide synthesis, linker technology, and enzyme inhibitor screening.
Introduction: The Strategic Value of Dipeptide Methyl Esters
In the complex world of peptide chemistry, strategic protection of reactive functional groups is paramount to achieving desired products with high yield and purity.[1] Dipeptide methyl esters, such as this compound, represent a class of intermediates where the C-terminal carboxylic acid is masked as a methyl ester.[2] This seemingly minor modification confers several critical advantages:
-
Prevention of Self-Polymerization: By blocking the C-terminal carboxyl group, it prevents the dipeptide from reacting with itself during subsequent coupling reactions.[1]
-
Enhanced Solubility: The methyl ester can improve solubility in organic solvents commonly used in peptide synthesis.
-
Controlled Elongation: It ensures that peptide chain elongation occurs exclusively at the N-terminal amine, allowing for a stepwise and controlled synthesis of larger peptides.[3]
This compound is the hydrochloride salt of the L-alanyl-glycine dipeptide methyl ester. The HCl salt form enhances stability and shelf-life, and it is typically neutralized in situ just prior to its use in a coupling reaction.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | [4] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [4] |
| Molecular Weight | 196.63 g/mol | [4] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water, methanol, and DMF | [5][6] |
Core Application: A Building Block in Peptide Synthesis
The primary application of this compound is as a ready-to-use "dipeptide cassette" in the synthesis of more complex peptides. This can be performed via traditional solution-phase chemistry or as part of a fragment condensation strategy in solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is highly adaptable and scalable, making it suitable for producing large quantities of a target peptide. In this workflow, this compound provides the C-terminal portion of a growing peptide chain.
Causality Behind the Protocol: The protocol below describes the coupling of an N-terminally protected amino acid (e.g., Boc-Leucine) to this compound. The key steps are:
-
Neutralization: The amine hydrochloride salt is a poor nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is added to deprotonate the N-terminal amine, liberating it to act as a potent nucleophile.[7]
-
Carboxyl Activation: The carboxylic acid of the incoming amino acid is converted into a more reactive species to facilitate amide bond formation. A combination of a carbodiimide (like EDC) and an additive (like HOBt) is used. EDC activates the carboxyl group, which is then trapped by HOBt to form an active ester. This active ester is less prone to side reactions (like racemization) and reacts efficiently with the free amine of the dipeptide.[7][8]
-
Coupling & Work-up: The nucleophilic amine attacks the activated ester, forming the new peptide bond. A standard aqueous work-up is then used to remove excess reagents and water-soluble byproducts.
-
Materials:
-
This compound (1.0 eq)
-
Boc-L-Leucine (Boc-Leu-OH) (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and Boc-Leu-OH (1.05 eq) in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and the reaction medium. Stir for 15 minutes at 0 °C.
-
Add HOBt (1.1 eq) followed by EDC·HCl (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Once complete, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude tripeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure Boc-Leu-Ala-Gly-OMe.
-
Caption: Workflow for solution-phase tripeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS): Fragment Condensation
While SPPS typically involves the stepwise addition of single amino acids, it can be inefficient for long peptides. An alternative is "fragment condensation," where short, pre-synthesized peptide fragments are coupled together on the solid support. This compound is an ideal starting point for creating a dipeptide fragment in solution, which can then be coupled to a resin-bound peptide chain.
Causality Behind the Protocol: This protocol first requires the synthesis of an N-protected dipeptide (e.g., Fmoc-Ala-Gly-OMe) followed by saponification to generate the free acid (Fmoc-Ala-Gly-OH). This fragment is then coupled to a resin.
-
Fragment Preparation: The methyl ester of the synthesized, N-protected dipeptide is hydrolyzed (saponified) using a base like NaOH to yield the free carboxylic acid, which is necessary for activation and coupling to the resin's free amine.[9]
-
On-Resin Coupling: The prepared fragment is activated (similarly to solution-phase synthesis) and added to the deprotected N-terminus of the peptide chain growing on the solid support.[9][10] The solid support allows for easy removal of excess reagents by simple filtration and washing, which is a major advantage of SPPS.[11]
-
Completion Monitoring: The Kaiser test is a qualitative method used to detect free primary amines on the resin. A negative result (yellow beads) indicates that the coupling reaction is complete.[9]
-
Part A: Preparation of Fmoc-Ala-Gly-OH Fragment
-
Synthesize Fmoc-Ala-Gly-OMe using a procedure analogous to Protocol 1, substituting Boc-Leu-OH with Fmoc-Ala-OH.
-
Dissolve the purified Fmoc-Ala-Gly-OMe in a mixture of Dioxane and water.
-
Cool to 0 °C and add 1 M NaOH solution (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once saponification is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Fmoc-Ala-Gly-OH.[9]
-
-
Part B: On-Resin Fragment Coupling
-
Swell the N-terminally deprotected peptide-resin (e.g., H-Peptide-Rink-Amide-Resin) in DMF for 30 minutes in a peptide synthesis vessel.[12]
-
In a separate vial, dissolve the Fmoc-Ala-Gly-OH fragment (3 eq relative to resin loading), an activating agent like HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the vial and allow the fragment to pre-activate for 5-10 minutes.
-
Drain the DMF from the swelled resin.
-
Add the pre-activated fragment solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor Coupling: Perform a qualitative Kaiser test. If the test is positive (blue beads), recoupling may be necessary. If negative (yellow beads), the reaction is complete.[9]
-
Once complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents. The resin is now ready for the next deprotection and coupling cycle.
-
Advanced Application: Component in Linker Technology
The linker in an Antibody-Drug Conjugate (ADC) is a critical component that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling payload release at the target site.[13] Dipeptides are frequently incorporated into enzymatically cleavable linkers, designed to be substrates for proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[14]
Rationale: The Ala-Gly sequence, while simple, can be part of a larger peptide linker recognized and cleaved by specific peptidases. For an ADC, this allows for targeted release of the payload inside the cancer cell's lysosome, minimizing off-target toxicity.[15][16] The dipeptide acts as a specific, cleavable "trigger."
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H-Gly-OMe.HCl | CAS#:5680-79-5 | Chemsrc [chemsrc.com]
- 6. 5680-79-5 | H-Gly-OMe.HCl | Eptifibatide | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. abzena.com [abzena.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
Troubleshooting & Optimization
Technical Resource Center: Optimizing H-Ala-Gly-OMe HCl Coupling Reactions
Welcome to the technical support center for peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the dipeptide H-Ala-Gly-OMe from its hydrochloride salt. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the H-Ala-Gly-OMe HCl coupling reaction. Each question is framed as a typical problem you might face in the lab.
Q1: My reaction yield is consistently below 60%. What are the most likely causes and how can I fix this?
A low yield in this seemingly straightforward coupling reaction can be traced back to several fundamental factors:
-
Incomplete Carboxyl Group Activation: The reaction's first step is the activation of the N-protected Alanine's carboxyl group.[1] If this step is inefficient, the subsequent nucleophilic attack by the Glycine methyl ester will be slow and incomplete.
-
Causality: Carbodiimide reagents like EDC, while cost-effective, form a highly reactive O-acylisourea intermediate that is prone to hydrolysis or rearrangement if not quickly trapped by a nucleophile.[2]
-
Solution:
-
Use an Additive: Always use an additive like 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, which is still highly reactive towards the amine but less susceptible to side reactions and racemization.[2][3]
-
Pre-activation: Allow the N-protected Alanine, coupling reagent (e.g., EDC), and HOBt to stir for 5-10 minutes at 0 °C before adding the this compound and base. This ensures the activated ester is formed before the nucleophile is introduced.
-
Check Reagent Quality: Carbodiimides are moisture-sensitive. Ensure your EDC or DCC is stored in a desiccator and is of high purity.
-
-
-
Insufficient Base or Incorrect Base Choice: The starting material is a hydrochloride salt (H-Ala-Gly-OMe·HCl). Two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the proton released during amide bond formation.
-
Causality: An insufficient amount of base will leave the amine component protonated and non-nucleophilic, halting the reaction.
-
Solution:
-
Stoichiometry: Use at least 2.0-2.2 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA).
-
Base Selection: DIPEA is often preferred over triethylamine (TEA) because its bulky isopropyl groups make it non-nucleophilic, preventing side reactions with the activated carboxyl group.[4][5][6]
-
-
-
Poor Solvation: Reagents must be fully dissolved for the reaction to proceed efficiently.
-
Causality: Peptide coupling reactions are sensitive to the solvent environment.[7][8][9] Polar aprotic solvents like DMF and NMP are generally superior for solvating the growing peptide chain and reagents.[7][8]
-
Solution: Ensure all reagents are fully dissolved. DMF is an excellent choice for this reaction.[8][10] If solubility issues persist, consider gentle warming, but be mindful of potential side reactions (see Q2 and Q3).
-
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to a cyclic compound. What is happening?
You are likely observing the formation of cyclo(Ala-Gly), also known as a diketopiperazine (DKP).[11][12]
-
Causality: This side reaction is common in dipeptide synthesis.[13][14] After the desired H-Ala-Gly-OMe is formed, the free N-terminal amine of the Alanine can perform an intramolecular nucleophilic attack on the methyl ester carbonyl, cyclizing to form the stable six-membered DKP ring and releasing methanol.[14] This is especially prevalent with Glycine or Proline at the second position.[14]
-
Driving Factors: The reaction is often catalyzed by the base used in the coupling reaction and is accelerated by heat.
-
-
Solution:
-
Control Temperature: Keep the reaction temperature at 0 °C during the coupling phase and avoid letting it warm to room temperature for extended periods post-completion.
-
Prompt Work-up: Once the reaction is complete (as determined by TLC or LC-MS), proceed immediately with the aqueous work-up. This quenches the reaction and removes the base catalyst.
-
Use a More Hindered C-terminal Protecting Group: While methyl ester is common, using a bulkier ester like a tert-butyl ester (if compatible with your overall synthetic strategy) can sterically hinder the intramolecular cyclization.
-
Q3: I'm concerned about racemization of the Alanine residue. How can I minimize it?
Racemization is a critical issue in peptide synthesis that can compromise the biological activity of the final product.[1][15][16][17] The alpha-proton of an activated amino acid is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[1][15]
-
Causality: The formation of a highly reactive intermediate, such as an oxazolone, is a primary pathway for racemization.[1] This is more likely under strongly basic conditions or at elevated temperatures.
-
Solution:
-
Choice of Additive: Using HOBt or its analogues (like HOAt) is highly effective at suppressing racemization.[1][2][3] These additives convert the initial activated species into an active ester that is less prone to oxazolone formation.[2]
-
Base Selection: Use a sterically hindered base like DIPEA or N-methylmorpholine (NMM) instead of less hindered bases like TEA.[4][5] The bulkiness of DIPEA makes it a poor proton abstractor from the alpha-carbon.[4][18]
-
Temperature Control: Maintain the reaction temperature at 0 °C. Lower temperatures reduce the rate of the racemization pathway.[1]
-
Coupling Reagent: For highly sensitive couplings, onium salt reagents like HBTU or HATU can offer lower racemization rates compared to carbodiimides, although they are more expensive.[19][20]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for this reaction?
For a simple dipeptide like H-Ala-Gly-OMe, several options are viable. The choice depends on a balance of cost, efficiency, and desired purity.[19]
| Coupling Reagent System | Relative Cost | Reactivity | Racemization Risk | Byproduct Removal |
| EDC / HOBt | Low | Moderate | Low (with HOBt)[2] | Water-soluble urea, easy via aqueous workup.[19] |
| DIC / HOBt | Low | Moderate | Low (with HOBt) | Insoluble urea, removed by filtration (not ideal for SPPS).[21] |
| HATU / Base | High | Very High | Very Low[19][22] | Water-soluble. |
| HBTU / Base | Medium | High | Low[19] | Water-soluble. |
Recommendation: For routine, cost-effective synthesis, EDC/HOBt is an excellent and widely used choice.[20] If you encounter difficulties or require the absolute highest purity with minimal racemization, HATU is the superior reagent.[19][21]
Q2: What is the optimal base and how many equivalents do I need?
The optimal base is a non-nucleophilic, sterically hindered tertiary amine.
-
Recommended Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[4][5] Its steric bulk prevents it from participating in unwanted side reactions.[6][18]
-
Equivalents Needed: You must use a minimum of 2.0 equivalents .
-
1.0 eq: To neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine (H₃N⁺-CH₂-CO₂Me Cl⁻ → H₂N-CH₂-CO₂Me).
-
1.0 eq: To act as a proton scavenger for the HCl generated during the coupling reaction itself.
-
It is common practice to use a slight excess (e.g., 2.2 equivalents) to ensure the reaction medium remains basic.
-
Q3: Which solvent should I use?
The solvent plays a crucial role in solvating the reactants and influencing reaction rates.[10][23]
-
Recommended Solvent: N,N-Dimethylformamide (DMF) is the most common and effective solvent for solution-phase peptide coupling.[7][8] It provides excellent solvation for the amino acid salts, coupling reagents, and the resulting peptide.[7]
-
Alternatives: Dichloromethane (DCM) can also be used, but DMF is generally superior for ensuring all components remain in solution.[10] Always use anhydrous (dry) solvent to prevent hydrolysis of the activated ester intermediate.
Q4: How can I monitor the reaction's progress effectively?
Monitoring the reaction is crucial to determine the endpoint and prevent the formation of side products from unnecessarily long reaction times. Thin-Layer Chromatography (TLC) is a simple and effective method.[24]
-
Protocol for TLC Monitoring:
-
Prepare the Plate: On a silica TLC plate, spot three lanes:
-
Elute: Develop the plate in a suitable mobile phase (e.g., 10% Methanol in Dichloromethane or 5-10% Methanol in Ethyl Acetate).
-
Visualize:
-
Use a UV lamp (254 nm) to visualize UV-active protecting groups (like Fmoc or Boc) and aromatic reagents.
-
Stain the plate with a ninhydrin solution and gently heat. Ninhydrin stains free primary and secondary amines. The H-Ala-Gly-OMe starting material will show a strong spot, which should disappear as it is consumed. The product will not have a free amine and should not stain with ninhydrin.
-
-
Interpretation: The reaction is complete when the starting material spot (visualized by UV or by comparing to the starting amine) is completely gone from the reaction mixture lane.
-
Section 3: Protocols & Workflows
Standard Protocol for this compound Coupling using EDC/HOBt
This protocol assumes the use of an N-terminally protected Alanine (e.g., Boc-Ala-OH).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Boc-Ala-OH (1.0 eq), HOBt (1.1 eq), and anhydrous DMF.
-
Cooling: Place the flask in an ice bath (0 °C) and stir until all solids are dissolved.
-
Activation: Add EDC·HCl (1.1 eq) to the cooled solution. Stir at 0 °C for 10 minutes (this is the pre-activation step).
-
Amine Addition: In a separate flask, dissolve H-Ala-Gly-OMe·HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.2 eq) to this solution and swirl.
-
Coupling: Add the H-Ala-Gly-OMe/DIPEA solution dropwise to the activated Boc-Ala-OH solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction by TLC. The total reaction time is typically 4-8 hours.[19]
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Visual Workflows
References
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. baranlab.org [baranlab.org]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 19. benchchem.com [benchchem.com]
- 20. jpt.com [jpt.com]
- 21. peptide.com [peptide.com]
- 22. file.globalso.com [file.globalso.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Peptides Containing Ala-Gly Methyl Ester
Welcome to the Technical Support Center for the purification of peptides containing the Ala-Gly methyl ester moiety. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this dipeptide derivative. My approach is rooted in years of hands-on experience in peptide chemistry, aiming to explain not just the "how" but the critical "why" behind each step, ensuring you can adapt these principles to your specific experimental context.
Introduction: The Unique Challenges of Purifying Ala-Gly Methyl Ester
The Ala-Gly dipeptide is one of the simplest peptide structures. However, the C-terminal methyl ester introduces a unique set of physicochemical properties that can complicate purification. Unlike its free-acid counterpart, the methyl ester is less polar, which alters its solubility and chromatographic behavior. Furthermore, the ester bond itself can be susceptible to hydrolysis under certain conditions. This guide will provide a logical framework for selecting the appropriate purification strategy and troubleshooting common issues.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: My crude Ala-Gly-OMe appears as an oil or a sticky solid and is difficult to handle.
-
Question: I've completed my synthesis and removed the solvent, but the product is not a solid powder. Why is this happening, and how can I solidify it?
-
Answer:
-
Probable Cause 1: Residual Solvents. The most common reason for an oily product is the presence of residual solvents from the synthesis or work-up, such as Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents can be difficult to remove completely by rotary evaporation alone.
-
Solution 1:
-
High-Vacuum Drying: Place the crude product under a high vacuum for several hours to overnight to remove volatile solvents.
-
Solvent Trituration/Precipitation: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol). Then, add this solution dropwise to a large volume of a stirred, cold non-solvent, such as diethyl ether.[1] This should cause the product to precipitate as a solid. The solid can then be collected by filtration.
-
-
Probable Cause 2: Presence of Impurities. Impurities from the synthesis, such as unreacted starting materials or by-products, can act as a eutectic mixture, depressing the melting point and resulting in an oil.
-
Solution 2: Proceed directly to a purification step like recrystallization or chromatography. Often, the purification process itself will yield a solid product.
-
Issue 2: I'm getting a low yield after recrystallization.
-
Question: I attempted to recrystallize my crude Ala-Gly-OMe, but the yield of pure crystals is very low. What can I do to improve this?
-
Answer:
-
Probable Cause 1: Inappropriate Solvent System. The chosen solvent system may be too good at dissolving your product, even at low temperatures, leading to significant product loss in the mother liquor.
-
Solution 1: Systematic Solvent Screening.
-
Perform small-scale solubility tests with a range of solvents. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[2] For a polar compound like a dipeptide hydrochloride, polar solvents should be tested.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) while hot, and then add a "poor" solvent (e.g., diethyl ether, ethyl acetate) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]
-
-
Probable Cause 2: Cooling Too Quickly. Rapid cooling can lead to the formation of small, impure crystals and traps impurities within the crystal lattice.
-
Solution 2: Slow Cooling Protocol. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. This encourages the growth of larger, purer crystals.[3]
-
Issue 3: My Ala-Gly-OMe product is hydrolyzing back to the free acid during purification.
-
Question: My analytical data (e.g., LC-MS) shows a significant amount of the free acid (Ala-Gly-OH) in my purified product. How can I prevent this hydrolysis?
-
Answer:
-
Probable Cause: Exposure to Basic or Strongly Acidic Conditions. The methyl ester is susceptible to hydrolysis, especially under basic conditions.[4] While more stable under acidic conditions, prolonged exposure to strong acids at elevated temperatures can also cause hydrolysis.
-
Solution:
-
Avoid Basic pH: During work-up and purification, ensure all aqueous solutions are neutral or slightly acidic. Avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures.
-
Use Buffered Mobile Phases for HPLC: If using HPLC, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is standard and generally provides sufficient acidity to prevent hydrolysis during the run.[5]
-
Temperature Control: Perform all purification steps at room temperature or below, unless heating is required for dissolution during recrystallization.
-
-
Issue 4: In RP-HPLC, I see multiple peaks close to my main product peak.
-
Question: My HPLC chromatogram shows several closely eluting peaks. Are these impurities, and how can I improve the separation?
-
Answer:
-
Probable Cause 1: Diastereomers. If racemization occurred during the coupling of alanine, you might have a mixture of L-Ala-Gly-OMe and D-Ala-Gly-OMe. Diastereomers often have very similar retention times.
-
Probable Cause 2: Deletion or Insertion Peptides. Incomplete coupling or deprotection during synthesis can lead to impurities like Gly-OMe or Ala-Ala-Gly-OMe.[6][7]
-
Probable Cause 3: Residual Protected Peptides. If a protecting group (e.g., Boc or Fmoc) was not completely removed, the protected peptide will be more hydrophobic and have a longer retention time.
-
Solution: Optimize HPLC Gradient.
-
Shallow Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) will increase the separation between closely eluting peaks. For example, instead of a 5-95% gradient over 20 minutes, try a 1% per minute gradient around the expected elution time of your product.
-
Characterize Peaks by Mass Spectrometry: Use LC-MS to identify the mass of each peak. This will help you determine if they are diastereomers (same mass), deletion/insertion products (different mass), or protected peptides (higher mass).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude Ala-Gly-OMe?
A1: The choice between recrystallization and chromatography depends on the purity of your crude product.
-
For relatively pure crude product (>85-90%): Recrystallization is often a good first choice. It is cost-effective and can efficiently remove small amounts of impurities. A common starting point for the hydrochloride salt is a methanol/diethyl ether solvent system.
-
For complex crude mixtures (<85% pure): Reversed-phase HPLC is the preferred method due to its high resolving power. It can separate a wide range of impurities from the desired product.[5]
Q2: How does the methyl ester affect the retention time of Ala-Gly in RP-HPLC compared to the free acid?
A2: The methyl ester neutralizes the negative charge of the C-terminal carboxylate and adds a hydrophobic methyl group. This makes Ala-Gly-OMe more hydrophobic than Ala-Gly-OH. As a result, Ala-Gly-OMe will have a longer retention time on a reversed-phase column (like a C18) under typical acidic mobile phase conditions.
Q3: My peptide is often synthesized as a TFA salt. Do I need to remove the trifluoroacetate counter-ion?
A3: For many chemical applications, the TFA salt is acceptable. However, TFA can be problematic in biological assays as it can alter peptide conformation and affect cell viability.[8][9] If your downstream application is biological, you should consider exchanging the TFA for a more biocompatible counter-ion like acetate or hydrochloride. This is typically done by ion exchange chromatography or by repeatedly dissolving the peptide in a dilute solution of the new acid (e.g., 0.1 M HCl) and lyophilizing.[10]
Q4: What are the best storage conditions for purified Ala-Gly-OMe?
A4: As a hydrochloride or TFA salt, Ala-Gly-OMe is relatively stable. For long-term storage, it should be kept as a lyophilized powder at -20°C or below in a desiccated environment. The free base form of the methyl ester can be less stable and may be prone to cyclization to form the diketopiperazine (cyclo(Ala-Gly)) or polymerization over time, especially at room temperature.[11]
Part 3: Experimental Protocols & Data
Protocol 1: Recrystallization of Ala-Gly-OMe Hydrochloride
This protocol is a general guideline. The optimal solvent volumes may need to be adjusted based on the purity of your crude material.
-
Dissolution: Place the crude Ala-Gly-OMe HCl salt in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Precipitation: While stirring, slowly add cold diethyl ether to the methanol solution until a persistent cloudiness is observed.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Protocol 2: RP-HPLC Purification of Ala-Gly-OMe TFA Salt
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A to a concentration of approximately 5-10 mg/mL. If solubility is an issue, a minimal amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient. A typical starting gradient would be 5% to 50% Mobile Phase B over 30 minutes. This may need to be optimized to a shallower gradient for better resolution.
-
Monitor the elution at 214 nm.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC.
-
Post-Purification: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the purified peptide as a white powder.
Data Presentation
Table 1: Solvent Properties for Recrystallization Selection
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100 | 10.2 | Good solvent for hydrochloride salts, but high boiling point can make removal difficult. |
| Methanol | 65 | 5.1 | Good "dissolving" solvent for polar peptides.[12] |
| Ethanol | 78 | 4.3 | Similar to methanol, slightly less polar. |
| Acetonitrile | 82 | 5.8 | Can be a good single solvent for recrystallization of moderately polar compounds.[2] |
| Ethyl Acetate | 77 | 4.4 | Often used as a "precipitating" or "poor" solvent with methanol or ethanol.[1] |
| Dichloromethane (DCM) | 40 | 3.1 | Generally a poor choice for polar salts, but can be used in solvent systems. |
| Diethyl Ether | 35 | 2.8 | Common "precipitating" or "poor" solvent.[1] Highly volatile and flammable. |
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Supramolecular Properties of Peptides and Small Proteins | Gibb Group [gibbgroup.org]
- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 12. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Prevention of Diketopiperazine Formation from Ala-Gly Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of diketopiperazine (DKP) from Ala-Gly methyl ester. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis or upon storage of dipeptide esters like Ala-Gly methyl ester. Its formation is problematic as it represents a yield loss of the desired linear peptide and introduces a significant impurity that can be challenging to remove.[1] The six-membered ring of DKP is highly stable, making the cyclization reaction a common side reaction in peptide chemistry.[1]
Q2: What is the primary mechanism of DKP formation from Ala-Gly methyl ester?
A2: The formation of cyclo(Ala-Gly) from Ala-Gly methyl ester occurs through an intramolecular aminolysis reaction. The free N-terminal amine of the alanine residue acts as a nucleophile, attacking the carbonyl carbon of the glycine methyl ester. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable six-membered diketopiperazine ring and releases methanol.
Q3: What are the key factors that influence the rate of DKP formation?
A3: Several factors significantly impact the rate of DKP formation, including:
-
pH: The reaction is highly pH-dependent. The unprotonated N-terminal amino group is more nucleophilic and therefore more reactive.[2] Basic conditions generally accelerate DKP formation.
-
Temperature: Higher temperatures increase the rate of the cyclization reaction.[3][4]
-
Solvent: The polarity of the solvent can influence the reaction rate. Less polar solvents can accelerate DKP formation by reducing the enthalpic barrier.[4]
-
Peptide Sequence: The amino acid sequence plays a crucial role. Dipeptides containing proline or glycine are particularly susceptible to DKP formation.[3][5]
Q4: How can I detect the presence of DKP in my sample?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for detecting and quantifying DKP impurities.[6] Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the DKP by its mass-to-charge ratio.[6][7]
Troubleshooting Guides
Issue 1: Significant DKP Formation During Synthesis or Work-up
Possible Cause: The reaction conditions, particularly pH and temperature, are promoting the intramolecular cyclization.
Troubleshooting Steps:
-
pH Control:
-
Maintain Acidic Conditions: During work-up and purification, keep the pH of the solution below 4. The protonated N-terminal amine is a much weaker nucleophile, significantly slowing down the rate of DKP formation.[2] DKP itself is stable in the pH range of 3-8 but can hydrolyze back to the dipeptide under more acidic or basic conditions.[2][3][5]
-
Avoid Basic Conditions: Minimize exposure to basic conditions, especially during deprotection steps in peptide synthesis. If a base is required, use it at a low temperature and for the shortest time necessary.
-
-
Temperature Management:
-
Low-Temperature Reactions: Perform reactions and work-ups at reduced temperatures (e.g., 0-4 °C) to decrease the rate of DKP formation.[3]
-
Storage: Store the Ala-Gly methyl ester solution at low temperatures to improve its stability.
-
Issue 2: DKP Formation During Storage of Ala-Gly Methyl Ester
Possible Cause: The dipeptide ester is stored under conditions that favor cyclization over time.
Troubleshooting Steps:
-
Storage as a Salt:
-
Store Ala-Gly methyl ester as a stable salt, such as the hydrochloride (HCl) or trifluoroacetate (TFA) salt. The protonated N-terminus in the salt form is not nucleophilic and will prevent cyclization.
-
-
Solvent and Temperature:
-
Aprotic, Non-polar Solvents: If storage in solution is necessary, use a dry, aprotic, and non-polar solvent.
-
Low Temperature: Store solutions at or below -20°C to minimize degradation.
-
-
Moisture Control:
-
Ensure that the dipeptide ester and storage solvents are anhydrous, as water can facilitate the cyclization reaction.
-
Experimental Protocols
Protocol 1: Minimizing DKP Formation During a Coupling Reaction Following N-terminal Deprotection
This protocol outlines a procedure for coupling a third amino acid to Ala-Gly methyl ester while minimizing the formation of cyclo(Ala-Gly).
Materials:
-
N-terminally protected Ala-Gly methyl ester (e.g., Boc-Ala-Gly-OMe)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
N-protected amino acid to be coupled
-
Anhydrous solvents (DCM, DMF)
Procedure:
-
Deprotection:
-
Dissolve the N-terminally protected Ala-Gly methyl ester in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add the deprotection reagent (e.g., 20% TFA in DCM) dropwise and stir for 30-60 minutes at 0°C.
-
Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
-
-
In-situ Coupling:
-
Without isolating the deprotected Ala-Gly methyl ester salt, neutralize the reaction mixture at 0°C with a hindered base like N,N-diisopropylethylamine (DIPEA).
-
Immediately add the N-protected amino acid, followed by the coupling reagents (e.g., HBTU and HOBt).
-
Allow the coupling reaction to proceed at 0°C and then gradually warm to room temperature.
-
Causality Behind Experimental Choices:
-
Low Temperature: Performing the deprotection and coupling at 0°C significantly reduces the rate of the competing DKP formation.[3]
-
In-situ Coupling: By not isolating the free-amine dipeptide ester, its exposure time to conditions that favor cyclization is minimized. The reactive free amine is "trapped" by the incoming activated amino acid.
-
Hindered Base: Using a non-nucleophilic, hindered base like DIPEA for neutralization prevents side reactions that could be induced by other bases.
Protocol 2: Use of N-Protecting Groups to Prevent DKP Formation
For applications where the free N-terminus of Ala-Gly methyl ester is not immediately required, the use of an N-terminal protecting group is the most effective strategy to prevent DKP formation.[8]
Protecting Groups and their Removal:
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM) |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF)[9][10] |
| Benzyloxycarbonyl | Z (or Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) |
Considerations for Protecting Group Selection:
-
The choice of protecting group should be orthogonal to other protecting groups in the molecule and compatible with the desired reaction conditions.
-
For Fmoc deprotection, which uses a base, it is crucial to perform the subsequent coupling reaction immediately to prevent DKP formation of the newly deprotected dipeptide.[3] Using milder deprotection conditions, such as 2% DBU and 5% piperazine in NMP, can also suppress DKP formation compared to the standard 20% piperidine in DMF.[9][11]
Visualizations
Mechanism of Diketopiperazine Formation
Caption: Mechanism of DKP formation from Ala-Gly methyl ester.
Troubleshooting Logic for DKP Formation
Caption: Troubleshooting workflow for preventing DKP formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in the Cleavage of Peptides with C-Terminal Ala-Gly-OMe
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the specific challenges encountered during the cleavage of peptides featuring a C-terminal Alanine-Glycine-Methyl Ester (Ala-Gly-OMe) sequence. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and optimize your experimental outcomes.
Section 1: Core Chemical Principles & The Central Challenge
Peptides with a C-terminal methyl ester are often synthesized for specific downstream applications, such as fragment condensation in the synthesis of larger proteins, where the ester serves as a crucial protecting group to prevent unwanted side reactions.[1] However, the dipeptide sequence Ala-Gly, particularly when adjacent to the resin linker, presents a unique and significant challenge: the propensity to form a stable six-membered ring, leading to the unwanted side-product, cyclo(Ala-Gly), also known as Ala-Gly-diketopiperazine (DKP).
The Inherent Risk: Diketopiperazine (DKP) Formation
DKP formation is an intramolecular side reaction that can occur after the N-terminal Fmoc group of the second amino acid (Alanine in this case) is removed during solid-phase peptide synthesis (SPPS). The newly liberated free amine can attack the ester linkage of the first amino acid (Glycine) that is attached to the resin, cleaving the dipeptide from the solid support as the cyclic DKP. This results in the termination of the desired peptide chain.
This process is particularly problematic for sequences ending in Gly, as Glycine is the least sterically hindered amino acid, which facilitates the necessary bond rotation for cyclization.[2]
Below is a diagram illustrating the mechanism of DKP formation on the solid support.
Caption: DKP formation truncates peptide synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the cleavage of peptides ending in Ala-Gly-OMe.
Q1: My final cleavage yield is extremely low, and I suspect incomplete cleavage from the resin. What could be the cause?
Answer: While the Ala-Gly sequence itself doesn't typically inhibit the chemical cleavage reaction, low yield often points to issues with the cleavage protocol itself or problems that occurred during synthesis.
-
Inefficient Cleavage Cocktail: The standard cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) is effective for most peptides.[1] However, if your peptide contains other sensitive residues (e.g., Trp, Cys, Met), reactive carbocations liberated from side-chain protecting groups can re-attach to your peptide, reducing the yield of the correct product.[3]
-
Solution: Employ a more robust scavenger cocktail. "Reagent K," which includes TFA, water, phenol, thioanisole, and ethanedithiol (EDT), is highly effective at scavenging a wide variety of reactive species and minimizing side reactions.[4]
-
-
Insufficient Reaction Time/Agitation: Cleavage is a chemical reaction that requires time. For sterically hindered peptides or certain resins, the standard 2-3 hours may not be sufficient.
-
Moisture in the Resin: The peptide-resin must be thoroughly dried before adding the cleavage cocktail.[7][8] Residual water or solvents like DMF can dilute the TFA and inhibit its effectiveness.[7]
-
Solution: After the final DCM wash, dry the resin under a high vacuum for at least 1-2 hours before proceeding with cleavage.[1]
-
Q2: My mass spectrometry results show a major peak corresponding to the mass of Ala-Gly-Diketopiperazine, and my desired peptide is a minor product. How do I prevent this?
Answer: This is the classic and most significant challenge with this sequence. DKP formation likely occurred during the synthesis cycles before the final cleavage step. Prevention is key.
-
Cause: The problem begins after the Fmoc group is removed from the Alanine residue. The resulting free N-terminal amine of the dipeptide on the resin (H-Ala-Gly-O-Resin) is perfectly positioned to attack the ester bond linking the Glycine to the resin, leading to irreversible cyclization and chain termination.
-
Prevention During Synthesis:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile. It allows you to cleave the peptide under very mild acidic conditions (e.g., 1-5% TFA in DCM) that do not remove most side-chain protecting groups.[9] More importantly, the steric bulk of the trityl group helps to physically hinder the intramolecular cyclization reaction.
-
Introduce the Third Amino Acid Quickly: After deprotecting the Alanine, do not delay the coupling of the next amino acid. The longer the free dipeptide amine is present, the more time it has to form DKP. Ensure your subsequent coupling reaction is efficient and fast.
-
Use Protected Dipeptide Fragments: Instead of coupling Glycine and then Alanine, consider coupling a pre-formed, protected dipeptide fragment like Fmoc-Ala-Gly-OH in a single step. This bypasses the vulnerable stage where the free H-Ala-Gly-O-Resin intermediate exists.
-
Q3: I'm observing unexpected side products and adducts in my HPLC/MS analysis. What are they?
Answer: These are often the result of reactive cationic species generated during TFA cleavage. When side-chain protecting groups (like t-butyl on Asp or Trt on Asn) are cleaved, they form stable carbocations that can re-attach to nucleophilic residues in your peptide, such as Tryptophan, Methionine, or Tyrosine.[3][10]
-
Solution: The Power of Scavengers: Scavengers are nucleophiles added to the cleavage cocktail to "trap" these reactive cations before they can damage your peptide. The choice of scavenger is critical.
-
TIS (Triisopropylsilane): Excellent for scavenging t-butyl cations.[7]
-
Water: Acts as a proton source and helps suppress some side reactions.[7]
-
Phenol/Thioanisole: Protect aromatic residues like Tryptophan and Tyrosine.[4]
-
EDT (Ethanedithiol): Crucial for protecting Cysteine and preventing re-attachment of certain protecting groups.[4]
-
| Cleavage Cocktail | Components | Primary Use |
| Standard "TFA/TIS" Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | Good for simple peptides without highly sensitive residues like Trp, Met, or Cys.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | "Gold standard" for complex peptides containing multiple sensitive residues. Maximally suppresses side reactions.[4] |
| TFA/DODT Cocktail | 95% TFA, 3% Triisopropylsilane, 2% 3,6-Dioxa-1,8-octanedithiol (DODT) | An alternative for peptides with sensitive residues, particularly useful for minimizing Trp modifications. |
Q4: After cleavage, I'm struggling to precipitate my peptide from the cold ether. What should I do?
Answer: Poor precipitation is a common issue, especially for small or highly hydrophilic peptides.
-
Concentrate the TFA: Before adding to ether, you can gently evaporate most of the TFA under a stream of nitrogen or by using a rotary evaporator.[6][7] Reducing the volume of the TFA solution from several milliliters to ~1 mL often improves precipitation efficiency when added to cold ether.
-
Ensure Ether is Ice-Cold: The precipitation process is temperature-dependent. Use diethyl ether or MTBE that has been chilled to at least -20°C.[5]
-
Increase Ether Volume: Use a large excess of cold ether, typically 8-10 times the volume of your TFA filtrate.[5]
-
Allow Sufficient Time: Let the peptide precipitate at -20°C for at least 30-60 minutes before centrifugation.[1]
-
Alternative Solvents: If ether fails, other non-polar solvents like hexane can sometimes be used in conjunction with ether to induce precipitation.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I cleave the peptide from the resin while keeping the C-terminal methyl ester intact?
A: Yes, absolutely. This is the primary purpose of using standard acid-labile resins like Wang or 2-Chlorotrityl (2-CTC) resin. The ester bond of the Ala-Gly-OMe is stable to the TFA used for cleavage from the resin and for side-chain deprotection. The cleavage reaction targets the bond between the peptide and the resin linker.
Q: How do I convert the C-terminal methyl ester to a free carboxylic acid after cleavage and purification?
A: The conversion is achieved through a saponification reaction, which is a base-catalyzed hydrolysis of the ester.
-
Method: Dissolve the purified peptide in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or methanol). Cool the solution in an ice bath and add a slight excess (e.g., 1.2 equivalents) of a base like 1 M NaOH dropwise.[1] The reaction is typically stirred for 2-4 hours at room temperature and monitored by HPLC until the starting material is consumed.[1] The final product is then isolated after neutralization and purification.
Q: What are the best analytical methods to confirm successful cleavage and identify side products?
A: A combination of techniques is essential for proper characterization.[10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of your crude peptide. It will show you the main product peak and any side products, allowing you to quantify the success of the cleavage.[11]
-
Mass Spectrometry (MS), such as ESI-MS or MALDI-MS: This is critical for confirming the identity of your product. It provides the molecular weight of your peptide, confirming that the full-length product was obtained. It is also invaluable for identifying the masses of any side products (like DKP or scavenger adducts), which is the first step in troubleshooting.[11]
Section 4: Key Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage from Wang Resin
This protocol describes the global deprotection and cleavage of a peptide from an acid-labile resin.
Caption: Standard workflow for peptide cleavage and recovery.
Step-by-Step Methodology:
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour to remove all residual solvents.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Caution: TFA is highly corrosive and must be handled with appropriate personal protective equipment.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel (approximately 10 mL per gram of resin).[1]
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Filtration: Filter the reaction mixture through a sintered glass funnel, collecting the filtrate which contains your cleaved peptide.[5]
-
Resin Wash: Wash the resin 2-3 times with small portions of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.[5]
-
Peptide Precipitation: In a separate centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.[1][5]
-
Isolation and Drying: Pellet the peptide by centrifugation and carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers, then dry the final peptide product under vacuum.[5]
Protocol 2: Saponification of C-Terminal Methyl Ester
This protocol is for converting the purified peptide-OMe to its corresponding free acid (peptide-OH).
-
Dissolution: Dissolve the purified peptide methyl ester in a mixture of water and dioxane (or methanol) and cool the solution to 0°C in an ice bath.
-
Base Addition: While stirring, add 1 M NaOH solution (1.2 equivalents) dropwise to the peptide solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by RP-HPLC to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully neutralize the solution with a dilute acid (e.g., 1 M HCl).
-
Purification: Remove the organic solvent under reduced pressure and purify the resulting peptide acid using RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges of H-Ala-Gly-OMe HCl in Long-Term Storage
Welcome to the technical support resource for H-Ala-Gly-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered during the long-term storage of this dipeptide ester. Here, we delve into the underlying causes of degradation and provide practical, step-by-step protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've stored my lyophilized this compound at -20°C, but I'm seeing impurities in my analysis. What could be the cause?
A1: While -20°C is the recommended temperature for long-term storage of lyophilized peptides, degradation can still occur, primarily due to the presence of moisture.[1][2] Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1] Each time the container is opened, it's exposed to atmospheric moisture, which can initiate degradation pathways even at low temperatures. To mitigate this, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[2] After dispensing the required amount, the container should be purged with an inert gas like nitrogen or argon, tightly sealed, and promptly returned to -20°C storage.[2]
Q2: What is the primary degradation product I should be looking for with this compound?
A2: The most common degradation pathway for dipeptide esters like this compound is intramolecular cyclization, which results in the formation of a six-membered ring structure known as a diketopiperazine (DKP).[3][4] In this case, the specific DKP formed would be cyclo(Ala-Gly). This reaction is driven by the inherent stability of the cyclic dipeptide structure.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of dipeptide esters in solution is highly pH-dependent. The rate of diketopiperazine formation is influenced by the ionization state of the N-terminal amino group.[5] Generally, the unprotonated (free amine) form is more reactive and prone to nucleophilic attack on the ester carbonyl, leading to cyclization.[5] Therefore, storage in neutral to slightly basic solutions can accelerate degradation. For short-term storage of peptide solutions, it is generally recommended to use slightly acidic buffers (pH 5-6) to prolong stability.[1]
Q4: Can I store this compound in solution for long-term use?
A4: Long-term storage of peptides in solution is generally not recommended due to the increased potential for chemical degradation, including hydrolysis and diketopiperazine formation.[1][6] If solution storage is unavoidable, it should be for a very short duration. For maximal stability, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen at -20°C or below for a few days at most.[2] Repeated freeze-thaw cycles can accelerate peptide degradation.[2]
Troubleshooting Guide: Degradation of this compound
This section provides a structured approach to identifying and addressing the degradation of this compound.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis of a Stored Sample
-
Symptom: A new peak, typically with a different retention time from the parent this compound, is observed in the chromatogram.
-
Probable Cause: Formation of cyclo(Ala-Gly) diketopiperazine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Corrective Actions:
-
Confirm Identity: Use LC-MS to confirm if the mass of the unexpected peak corresponds to that of cyclo(Ala-Gly).
-
Review Storage Protocol: Ensure that the lyophilized peptide is stored at -20°C or below and protected from moisture.[7]
-
Improve Handling: When using the peptide, allow the container to equilibrate to room temperature in a desiccator before opening. After use, purge the vial with an inert gas before resealing and returning to cold storage.[2]
-
Aliquot Samples: For frequently used peptides, consider aliquoting the lyophilized powder into smaller, single-use vials to minimize exposure of the main stock to ambient conditions.[1]
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: Reduced or variable biological activity observed in experiments using older stock solutions of this compound.
-
Probable Cause: Degradation of the peptide in solution, leading to a lower effective concentration of the active compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Corrective Actions:
-
Fresh is Best: Always prepare solutions of this compound fresh for each experiment.
-
Buffer Selection: If a solution must be prepared in advance, use a sterile, slightly acidic buffer (pH 5-6) to minimize the rate of cyclization.[8]
-
Avoid Long-Term Solution Storage: Do not store this compound in solution for extended periods, even when frozen.[2]
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and detecting the formation of cyclo(Ala-Gly).
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The diketopiperazine, cyclo(Ala-Gly), is expected to be more hydrophobic and thus have a longer retention time than the parent dipeptide ester.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place the lyophilized powder in a 60°C oven for 48 hours.
-
Thermal Degradation (Solution): Dissolve this compound in HPLC-grade water to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1.
-
For identification of degradation products, use LC-MS. The mass of cyclo(Ala-Gly) will be a key indicator of this degradation pathway.
Protocol 3: LC-MS for Identification of Degradation Products
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC method as in Protocol 1, but with a compatible mobile phase for MS (e.g., replacing TFA with 0.1% formic acid).
-
MS Conditions (Positive Ion Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Expected Masses:
-
This compound: The protonated molecule [M+H]⁺ will have an m/z corresponding to the free base (C₆H₁₂N₂O₃).
-
cyclo(Ala-Gly): The protonated molecule [M+H]⁺ will have an m/z corresponding to C₅H₈N₂O₂.
By implementing these troubleshooting guides and analytical protocols, researchers can better understand and mitigate the stability challenges associated with the long-term storage of this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. priorityaminos.com [priorityaminos.com]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
refining coupling reagent choice for H-Ala-gly-ome hcl
Topic: Refining Coupling Reagent Choice for H-Ala-Gly-OMe.HCl Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in peptide synthesis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower your experimental design. Here, we address common questions and troubleshooting scenarios encountered during the synthesis of the dipeptide, L-Alanyl-Glycine methyl ester hydrochloride (H-Ala-Gly-OMe.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a coupling reagent for a simple dipeptide like H-Ala-Gly-OMe?
When synthesizing a dipeptide, especially one involving a chiral amino acid like Alanine, the choice of coupling reagent is paramount to ensure high yield and optical purity. The primary factors to consider are:
-
Racemization Risk: Alanine, like most L-amino acids (except Glycine), is chiral. The activation of its carboxylic acid group during coupling can make the α-proton acidic, leading to its abstraction by a base and subsequent racemization.[1][2] This results in a mixture of L-D and L-L dipeptides, which can be difficult to separate. The choice of reagent and additives is the most critical factor in suppressing this side reaction.[3][4]
-
Reaction Efficiency & Speed: The reagent must be reactive enough to drive the formation of the amide bond to completion in a reasonable timeframe. Modern uronium/aminium and phosphonium salt reagents generally offer very fast and efficient coupling.[1][5]
-
Side Reactions & Byproduct Removal: The coupling process can generate side products. For instance, carbodiimides can form unreactive N-acylurea, and uronium salts can cause guanidinylation of the free amine if used improperly.[6] The ease of removing the reagent's byproducts is also a practical consideration; for example, the byproduct of EDC is water-soluble, simplifying workup, whereas the DCU byproduct from DCC is largely insoluble in common organic solvents.[6][7][8]
-
Cost and Stability: For large-scale synthesis, the cost of the reagent can be a significant factor. Carbodiimides are generally more cost-effective than advanced onium salts.[8] The stability of the reagent in solution is also important, especially in automated synthesis where stock solutions may be used over a period of time.
Q2: Which classes of coupling reagents are most suitable for this dipeptide, and why? Uronium, Phosphonium, or Carbodiimide?
Each class has its merits, and the "best" choice depends on the specific priorities of the synthesis (e.g., purity, cost, scale).
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that work by forming a reactive ester, typically with an additive like HOBt or HOAt incorporated into their structure.[9][10]
-
HATU is often considered the superior choice, especially when minimizing racemization is critical.[11] It incorporates a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.[9][12] The nitrogen at the 7-position provides anchimeric assistance, accelerating the coupling reaction, which in turn reduces the time the activated amino acid is susceptible to racemization.[9][13]
-
HBTU is also very effective but is generally associated with a slightly higher risk of epimerization compared to HATU.[5][9] A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine, which can occur if the reagent is used in excess or if carboxyl activation is slow.[14]
-
-
Phosphonium Salts (e.g., PyBOP): These reagents, like their uronium counterparts, are highly effective and activate the carboxylic acid by forming a reactive ester.
-
A key advantage of phosphonium reagents is that they do not pose a risk of guanidinylation, making them "cleaner" in this regard.[15] This makes them an excellent choice for reactions where slow coupling is anticipated or where an excess of reagent might be needed.
-
PyBOP is a widely used phosphonium reagent that offers high reactivity and generates non-carcinogenic byproducts, unlike the first-generation reagent BOP.[7][15] They are often associated with low levels of racemization.[15]
-
-
Carbodiimides (e.g., DIC, EDC): These are classic, cost-effective coupling reagents.[8] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][16]
-
To enhance performance and suppress racemization, carbodiimides are almost always used with an additive like Oxyma Pure , HOBt, or HOAt.[3][6][8] The additive intercepts the O-acylisourea to form a more stable, yet sufficiently reactive ester, which minimizes both racemization and the formation of the N-acylurea side product.[6][17]
-
DIC (Diisopropylcarbodiimide) is a liquid, making it easy to handle, and its urea byproduct is soluble in most common solvents, making it suitable for both solid- and solution-phase synthesis.[6][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is notable because both the reagent and its urea byproduct are water-soluble, allowing for simple removal by aqueous extraction during workup.[6][7]
-
The following diagram illustrates the decision-making logic for reagent selection.
Troubleshooting Guide
Q3: My main concern is racemization of the Alanine residue. How can I specifically minimize this?
Racemization during peptide bond formation is a persistent challenge.[3] It typically occurs via two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct abstraction of the α-proton by a base.[1] Here are targeted strategies to maintain stereochemical integrity:
-
Choose the Right Reagent/Additive Combination:
-
HATU: As mentioned, HATU is superior for minimizing racemization due to the formation of the highly reactive OAt-ester, which leads to faster coupling and less opportunity for the activated intermediate to racemize.[9][11]
-
Additives are Key: If using a carbodiimide like DIC, the addition of a nucleophilic agent is essential. While HOBt is the classic choice, HOAt and Oxyma Pure are more effective at suppressing racemization.[12][13] Oxyma Pure is a non-explosive and effective alternative to benzotriazole-based additives.[1][13]
-
-
Select the Appropriate Base:
-
The base used to neutralize the amine salt and facilitate the reaction plays a crucial role.
-
Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) .
-
For particularly sensitive couplings, a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine (TMP) can be beneficial, as stronger bases are more likely to abstract the α-proton.[3]
-
-
Control Reaction Temperature:
-
Perform the activation of the N-protected Alanine at a low temperature (e.g., 0 °C) before adding the amine component (Gly-OMe.HCl). Lower temperatures slow the rate of enolization and oxazolone formation, which are the pathways to racemization.
-
The following table compares common coupling reagents for the synthesis of H-Ala-Gly-OMe.
| Reagent System | Class | Activation Mechanism | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Forms highly reactive OAt active ester.[9] | Very fast, low racemization, high yields.[9][11] | Higher cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium | Forms OBt active ester.[9] | Fast and efficient, widely used.[10] | Higher racemization risk than HATU.[9] |
| PyBOP | Phosphonium | Forms OBt active ester.[7] | High reactivity, no guanidinylation risk.[15] | Byproducts can be challenging to remove; moderate solution stability. |
| DIC / Oxyma | Carbodiimide | Forms O-acylisourea, intercepted by Oxyma to form an Oxyma-ester.[6][13] | Cost-effective, very low racemization with additive, soluble byproduct.[6][13] | Slower than onium salts, requires an additive for good performance.[6] |
| EDC / HOBt | Carbodiimide | Forms O-acylisourea, intercepted by HOBt to form an OBt-ester.[6][16] | Water-soluble reagent and byproduct simplify workup.[6][7] | Moderate racemization risk, N-acylurea formation possible.[6] |
Q4: I'm observing low coupling efficiency and incomplete reactions. What are the likely causes and solutions?
Low yield can be frustrating but is often solvable by systematically examining the reaction components and conditions.
-
Cause 1: Ineffective Amine Neutralization: The starting material, Gly-OMe.HCl, is a hydrochloride salt. The free amine must be liberated by a base for it to be nucleophilic. If neutralization is incomplete, the concentration of the reactive amine is lowered.
-
Solution: Ensure you use at least one full equivalent of base (e.g., DIPEA) to neutralize the amine salt. It is common practice to add the base to the amine component and stir for a few minutes before adding the activated carboxylic acid.[18]
-
-
Cause 2: Poor Reagent/Reactant Quality: Moisture can hydrolyze the activated ester intermediate and deactivate the coupling reagent itself. The purity of the starting amino acids is also critical.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM). Ensure your coupling reagents and protected amino acids have been stored properly in a desiccator.
-
-
Cause 3: Insufficient Activation Time or Low Temperature: If the reaction is run at too low a temperature or for too short a time, the coupling may not go to completion.
-
Solution: While low temperatures are good for suppressing racemization during the initial activation step, allow the coupling reaction to proceed at room temperature for 1-2 hours or even longer. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a "double coupling," where a second portion of fresh coupling reagent and activated amino acid is added.[19][20]
-
Experimental Workflow & Protocols
Q5: Can you provide a reliable, step-by-step protocol for synthesizing H-Ala-Gly-OMe.HCl using a recommended method?
Certainly. The following protocol uses DIC/Oxyma Pure , which represents an excellent balance of high efficiency, low racemization, cost-effectiveness, and safety. This is a solution-phase synthesis.
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)
-
4M HCl in Dioxane
-
Ethyl Acetate (EtOAc), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄
-
Diethyl ether
Protocol:
Step 1: Coupling to form Boc-Ala-Gly-OMe
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve H-Gly-OMe.HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DCM or DMF.
-
Cool this second flask to 0 °C and slowly add DIC (1.05 eq). Let the acid activate for 5-10 minutes at 0 °C.
-
Transfer the activated Boc-Ala-OH solution to the flask containing the neutralized H-Gly-OMe via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC.
Step 2: Workup and Purification of Boc-Ala-Gly-OMe
-
Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct if it precipitates.
-
Dilute the filtrate with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide.
-
If necessary, purify the crude product by flash column chromatography.
Step 3: Boc Deprotection to Yield H-Ala-Gly-OMe.HCl
-
Dissolve the purified Boc-Ala-Gly-OMe in a minimal amount of a suitable solvent like EtOAc or DCM.
-
Cool to 0 °C and add an excess of 4M HCl in Dioxane (e.g., 5-10 equivalents).
-
Stir at room temperature for 1-2 hours until TLC confirms the complete removal of the Boc group.
-
Concentrate the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product, H-Ala-Gly-OMe.HCl, as a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
The general mechanism for carbodiimide coupling mediated by an additive is shown below.
References
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of H-Ala-Gly-OMe HCl and Its Derivatives
For researchers, scientists, and drug development professionals engaged in peptide analysis, the precise characterization of small peptide derivatives is a foundational requirement. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of H-Ala-Gly-OMe HCl (L-alanyl-glycine methyl ester hydrochloride) and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
Introduction: The Significance of Dipeptide Ester Analysis
This compound is a fundamental dipeptide structure, often used as a building block in synthetic peptide chemistry and as a simple model for studying peptide fragmentation.[1][2] Its characterization is crucial for verifying synthesis products, identifying impurities, and understanding degradation pathways. Mass spectrometry stands as the premier analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.
This guide will compare three common ionization techniques coupled with mass spectrometry: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Each presents unique advantages and limitations for the analysis of small, polar molecules like this compound.
Part 1: Ionization Techniques at a Glance
The choice of ionization technique is paramount as it dictates the form of the ions generated and, consequently, the nature of the mass spectrum. For fragile molecules like peptides, "soft" ionization techniques that minimize fragmentation are generally preferred.[3][4][5]
| Ionization Technique | Principle | Typical Analytes | Key Advantages for this compound |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a high voltage spray.[6] | Polar to moderately polar molecules, including peptides and proteins.[5] | Excellent for analyzing polar, salt-form compounds directly from solution. Produces multiply charged ions, which can be beneficial for high-resolution mass analyzers. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes the analyte co-crystallized with a matrix.[3][4] | Wide range of molecules, especially large biomolecules like proteins and peptides.[3][7][8] | High sensitivity, tolerance to some buffers, and typically produces singly charged ions, simplifying spectral interpretation.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Analytes are volatilized and separated by GC before electron ionization (EI). Requires derivatization for non-volatile compounds.[9][10] | Volatile and semi-volatile organic compounds. | Provides excellent chromatographic separation and detailed fragmentation patterns for structural elucidation. |
Logical Workflow for Method Selection
To visually represent the decision-making process for selecting the appropriate MS technique, the following workflow can be considered:
Caption: Decision workflow for selecting an MS technique.
Part 2: Comparative Experimental Protocols & Data
Here, we detail the methodologies for each technique and present expected results for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Expertise & Experience: ESI is often the first choice for polar molecules like peptide hydrochlorides as it can be directly interfaced with liquid chromatography (LC) for sample cleanup and separation. The hydrochloride salt form is compatible with common ESI solvents.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation.
-
Instrumentation:
-
Ion Source: ESI in positive ion mode.[11]
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high resolution and accurate mass measurements.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
-
Data Acquisition: Acquire spectra over an m/z range of 50-500. For tandem MS (MS/MS), select the precursor ion corresponding to the protonated molecule and apply collision-induced dissociation (CID).
Expected Data & Interpretation: The free base of H-Ala-Gly-OMe has a molecular weight of 160.17 g/mol . The expected protonated molecular ion [M+H]⁺ will be observed at m/z 161.09.
Fragmentation Pathway (ESI-MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion will induce fragmentation, primarily at the peptide bond.
Caption: Expected fragmentation of H-Ala-Gly-OMe in ESI-MS/MS.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Expertise & Experience: MALDI is a powerful technique for sensitive peptide analysis and is well-suited for high-throughput screening.[7][8][12] The choice of matrix is critical for the analysis of small molecules to avoid interference in the low mass range.[4]
Experimental Protocol:
-
Matrix Selection and Preparation: Utilize α-cyano-4-hydroxycinnamic acid (CHCA) as the matrix, which is suitable for peptides. Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the dissolved this compound sample (10 µg/mL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry, promoting co-crystallization.
-
Instrumentation:
-
Ion Source: MALDI.
-
Mass Analyzer: Time-of-Flight (TOF) analyzer.
-
-
Data Acquisition: Acquire spectra in positive reflectron mode for better mass accuracy.
Expected Data & Interpretation: Similar to ESI, MALDI will primarily produce the protonated molecular ion [M+H]⁺ at m/z 161.09. MALDI is known for generating predominantly singly charged ions, which simplifies the spectrum.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Experience: GC-MS offers superior separation for complex mixtures and provides highly reproducible fragmentation patterns upon electron ionization (EI).[9][10] However, for polar and non-volatile compounds like this compound, derivatization is mandatory to increase volatility.[13] Trimethylsilylation is a common derivatization method for peptides.[9][14]
Experimental Protocol:
-
Derivatization:
-
Dry the this compound sample completely.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
Instrumentation:
-
Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
-
Data Acquisition: Acquire data in full scan mode.
Expected Data & Interpretation: The derivatized molecule will have a higher molecular weight. The EI fragmentation will be more extensive and complex than in ESI or MALDI, providing a detailed fingerprint for structural confirmation. Fragmentation typically occurs at the C-C bonds and functional groups.[15][16]
Part 3: Performance Comparison
| Feature | ESI-MS | MALDI-MS | GC-MS with Derivatization |
| Sample Throughput | Moderate (can be high with automation) | High | Low to Moderate |
| Sensitivity | High | Very High (picomole to femtomole)[8] | High |
| Fragmentation | Controllable (CID) | Can be induced (PSD) | Extensive and Reproducible (EI) |
| Sample Preparation | Simple dissolution | Requires matrix selection and co-crystallization | Complex (requires derivatization)[13] |
| Compatibility with Salts | Generally good | Moderate tolerance | Poor (salts must be removed) |
| Cost & Maintenance | Moderate to High | High[6] | Low to Moderate |
Conclusion and Recommendations
The optimal mass spectrometry technique for characterizing this compound and its derivatives depends on the specific analytical goal.
-
For routine confirmation of synthesis and purity analysis in a solution , ESI-MS is the most straightforward and versatile method. Its compatibility with LC allows for the analysis of complex reaction mixtures.
-
For high-throughput screening or when ultimate sensitivity is required , MALDI-MS is an excellent choice. Its speed and ability to analyze samples from a solid state are significant advantages.
-
For definitive structural elucidation, especially when dealing with isomers or requiring a fragmentation library match , GC-MS with derivatization provides unparalleled separation and detailed, reproducible fragmentation patterns.
By understanding the fundamental principles and practical considerations of each technique, researchers can make informed decisions to obtain high-quality, reliable data for their peptide characterization needs.
References
- 1. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the NMR Spectroscopic Analysis of L-Alanyl-Glycine Methyl Ester Hydrochloride
Introduction
L-alanyl-glycine methyl ester hydrochloride is a fundamental dipeptide derivative, serving as a crucial building block in peptide synthesis and a model compound for biophysical studies. Its defined structure provides an excellent platform for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in the precise characterization of peptides, a critical task in drug discovery, proteomics, and molecular biology. The biological function of a peptide is intrinsically linked to its primary sequence and three-dimensional structure, making unambiguous characterization non-negotiable.[1]
This in-depth technical guide provides a comprehensive analysis of L-alanyl-glycine methyl ester hydrochloride using NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying rationale for experimental choices. We will explore 1D and 2D NMR techniques for complete structural assignment and provide a comparative analysis against other common analytical methods, ensuring a thorough understanding of why NMR is often the preeminent tool for peptide structural elucidation in solution.[2][3][4]
Foundational Principles: Why NMR for Peptide Analysis?
NMR spectroscopy is a uniquely powerful technique for determining the structure of molecules in their native solution state, which is a significant advantage over methods requiring crystallization.[2][3] For a dipeptide like L-alanyl-glycine methyl ester hydrochloride, NMR provides a wealth of information through several key parameters:
-
Chemical Shift (δ): The precise frequency at which a nucleus resonates, indicating its electronic environment. This allows for the differentiation of protons and carbons within the molecule (e.g., α-protons vs. methyl protons).
-
Scalar (J) Coupling: Through-bond interactions between neighboring nuclei that cause splitting of NMR signals. This provides direct evidence of atomic connectivity, confirming the peptide backbone structure.
-
Integration: The area under an NMR signal, which is proportional to the number of nuclei it represents.
For peptides, the ability to observe labile protons (such as amide N-H and amine N-H₃⁺) is crucial for confirming the peptide bond and understanding hydrogen bonding. This requires careful selection of experimental conditions, particularly the solvent.[5]
The Critical Choice of a Deuterated Solvent
The selection of a deuterated solvent is arguably the most important experimental decision in peptide NMR.[6] While many organic compounds are analyzed in CDCl₃, its utility for a hydrochloride salt like our target molecule is limited due to poor solubility. The primary contenders are Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Deuterium Oxide (D₂O): Excellent for solubilizing polar hydrochloride salts. However, it has a major drawback: labile protons on nitrogen and oxygen atoms (N-H, -NH₃⁺) will rapidly exchange with the solvent's deuterium atoms, causing their signals to disappear from the ¹H NMR spectrum.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent capable of dissolving many peptides and their salts. Crucially, it acts as a hydrogen bond acceptor, which significantly slows the exchange rate of N-H protons.[5] This allows for the direct observation of the amide and amine proton signals, providing invaluable structural information.
Spectroscopic Blueprint: ¹H and ¹³C NMR Analysis
The structure of L-alanyl-glycine methyl ester hydrochloride, with its distinct chemical environments, is ideally suited for NMR analysis.
Based on this structure and established chemical shift principles, we can predict the expected NMR data. The protonated N-terminus and the electron-withdrawing carbonyl groups significantly influence the chemical shifts of nearby protons and carbons.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the anticipated chemical shifts (δ) for L-alanyl-glycine methyl ester hydrochloride in DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Label | Chemical Environment | Multiplicity | Predicted δ (ppm) | Integration |
| H-1 | Ala-CH₃ | Doublet | ~1.4 | 3H |
| H-2 | O-CH₃ | Singlet | ~3.6 | 3H |
| H-3 | Gly-CH₂ | Doublet | ~3.8 | 2H |
| H-4 | Ala-α-CH | Quartet | ~4.1 | 1H |
| H-5 | Ala-NH₃⁺ | Broad Singlet | ~8.3 | 3H |
| H-6 | Gly-NH | Triplet | ~8.6 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Label | Chemical Environment | Predicted δ (ppm) |
| C-a | Ala-CH₃ | ~17 |
| C-b | Gly-CH₂ | ~41 |
| C-c | Ala-α-CH | ~48 |
| C-d | O-CH₃ | ~52 |
| C-e | Gly-C=O (Ester) | ~169 |
| C-f | Ala-C=O (Amide) | ~172 |
Causality behind the Shifts:
-
The Ala-α-CH (H-4) and Gly-CH₂ (H-3) protons are adjacent to electron-withdrawing groups (NH₃⁺ and the amide carbonyl, respectively), shifting them downfield.
-
The amide Gly-NH (H-6) and amine Ala-NH₃⁺ (H-5) protons are significantly deshielded and appear far downfield. Their signals are often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.
-
In the ¹³C spectrum, the carbonyl carbons (C-e, C-f) are the most deshielded, appearing at the highest chemical shifts as expected.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for detailed structural elucidation in solution, other techniques are often used in peptide characterization, each providing complementary information.[1][7]
Table 3: Comparison of Key Analytical Techniques for Dipeptide Characterization
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete 3D structure in solution, atomic connectivity, conformational dynamics. | Non-destructive; provides unambiguous structural data.[4] | Relatively low sensitivity; requires higher sample concentration (mg). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, amino acid sequence (via fragmentation). | Extremely high sensitivity (pmol to fmol); rapid analysis.[1] | Provides no information on 3D structure or stereochemistry; destructive. |
| HPLC/UPLC | Purity assessment, quantification, separation of isomers. | High resolution and sensitivity; robust and widely used for quality control. | Provides no structural information beyond retention time. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, simple, requires minimal sample. | Provides only functional group data, no detailed structural connectivity. |
NMR provides the most comprehensive structural picture, while MS is superior for confirming molecular weight and sequence, and HPLC is the gold standard for purity analysis. A multi-technique approach is therefore the most robust strategy in drug development.[8]
Advanced Methods: 2D NMR for Unambiguous Assignment
For even simple peptides, 1D NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques spread the information across two frequency axes, resolving ambiguities and confirming atomic connections.[2][9]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically 2-3 bonds apart). A cross-peak between two signals in a COSY spectrum provides direct evidence that those protons are neighbors in the molecule. For our dipeptide, COSY would definitively link the Ala-CH₃ (H-1) to the Ala-α-CH (H-4), and the Gly-CH₂ (H-3) to the Gly-NH (H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It is an excellent tool for assigning the carbon spectrum based on the more easily assigned proton spectrum.
The workflow below illustrates how these experiments are integrated for a confident structural assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol provides a self-validating system for the analysis of L-alanyl-glycine methyl ester hydrochloride.
Materials:
-
L-alanyl-glycine methyl ester hydrochloride (≥98% purity)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D, in a sealed ampoule
-
High-precision 5 mm NMR tubes
-
Microbalance, vortex mixer
Step-by-Step Methodology:
-
Sample Preparation (The Causality of Concentration):
-
Weigh approximately 10-15 mg of the dipeptide directly into a clean, dry NMR tube. This concentration is chosen to ensure a good signal-to-noise ratio within a reasonable acquisition time, typically a few minutes for a ¹H spectrum on a modern spectrometer (≥400 MHz).
-
Using a Pasteur pipette or syringe, add approximately 0.6 mL of DMSO-d₆. Handling the solvent carefully is crucial to minimize contamination with atmospheric water, which would introduce a large interfering signal.[5]
-
Cap the NMR tube securely and vortex at a moderate speed until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. This step compensates for any drift in the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be: 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
The residual proton signal for DMSO-d₆ will appear around 2.50 ppm. A water signal, if present, will appear around 3.33 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires significantly more time than a ¹H spectrum due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. A typical acquisition may take 1-2 hours.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire standard COSY and HSQC spectra using the spectrometer's predefined parameter sets. These experiments provide the necessary data to validate the structural assignments made from the 1D spectra.
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction to produce a clean, interpretable spectrum.
-
Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
The following diagram outlines the experimental workflow from sample preparation to final data.
Conclusion
NMR spectroscopy stands as an indispensable tool for the detailed structural analysis of peptides like L-alanyl-glycine methyl ester hydrochloride. Its ability to provide atom-level resolution of molecular structure in a solution state offers insights that are unattainable by other methods. Through the logical application of 1D and 2D NMR experiments and judicious selection of experimental parameters, such as the use of DMSO-d₆ to preserve labile proton signals, a complete and unambiguous structural assignment can be achieved. While complementary techniques like Mass Spectrometry and HPLC are vital for confirming molecular weight and purity, NMR remains the definitive method for elucidating the intricate three-dimensional architecture that governs a peptide's function.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Dipeptide Building Blocks: H-Ala-Gly-OMe HCl vs. N-Protected Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity peptides is paramount. The strategic use of dipeptide building blocks can significantly streamline this process by reducing the number of coupling cycles and potentially mitigating challenging couplings or aggregation-prone sequences.[1] Among these, L-Alanyl-L-glycine methyl ester hydrochloride (H-Ala-Gly-OMe HCl) presents a readily available and cost-effective option. However, its application must be carefully weighed against N-terminally protected analogues such as Fmoc-Ala-Gly-OH, Boc-Ala-Gly-OH, and Z-Ala-Gly-OH.
This guide provides an in-depth technical comparison of these dipeptide building blocks, offering objective insights into their performance based on established principles of peptide chemistry and supported by experimental protocols. We will explore key performance indicators including coupling efficiency, risk of racemization, solubility, and stability to empower you with the knowledge to make informed decisions for your specific synthetic strategy.
At a Glance: A Strategic Overview of Ala-Gly Dipeptide Building Blocks
The choice of an Ala-Gly dipeptide building block is fundamentally dictated by the overall peptide synthesis strategy, primarily whether it is a solution-phase or solid-phase approach, and the nature of the protecting groups used for the growing peptide chain.
| Feature | This compound | Fmoc-Ala-Gly-OH | Boc-Ala-Gly-OH | Z-Ala-Gly-OH |
| N-Terminal Protection | None (HCl salt) | Fmoc (Base-labile) | Boc (Acid-labile) | Z (Hydrogenolysis) |
| C-Terminal Protection | Methyl Ester | Free Acid | Free Acid | Free Acid |
| Primary Application | Solution-phase synthesis | Solid-phase peptide synthesis (SPPS) | SPPS & Solution-phase | Solution-phase synthesis |
| Key Advantage | Cost-effective, ready for direct coupling (after neutralization) | Compatibility with standard Fmoc-SPPS | Well-established in Boc-SPPS | Stability, useful in fragment condensation |
| Key Limitation | Requires in-situ neutralization, potential for side reactions | Higher cost, potential for diketopiperazine formation | Requires strong acid for deprotection | Requires catalytic hydrogenation for deprotection |
Head-to-Head Comparison: Performance in Peptide Synthesis
Coupling Efficiency
The efficiency of the coupling reaction is a critical factor determining the overall yield and purity of the final peptide.
-
This compound : As the free amine hydrochloride salt, this building block requires neutralization prior to or during the coupling reaction. This is typically achieved using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The in-situ neutralization and subsequent coupling can be highly efficient, especially in solution-phase synthesis where high concentrations can be achieved. However, the presence of the base can introduce variability.
-
Fmoc-Ala-Gly-OH, Boc-Ala-Gly-OH, and Z-Ala-Gly-OH : These N-protected dipeptides are activated at the C-terminal carboxyl group using standard coupling reagents (e.g., HATU, HBTU, DIC/HOBt) and then reacted with the free N-terminus of the growing peptide chain. The coupling efficiency is generally high, particularly in solid-phase peptide synthesis where an excess of the activated dipeptide can be used to drive the reaction to completion.[2] However, the bulky nature of the N-protecting groups, especially Fmoc, can sometimes lead to steric hindrance, potentially requiring longer coupling times or double coupling protocols for challenging sequences.[3]
Experimental Protocol: Comparative Coupling Efficiency Analysis via HPLC
This protocol outlines a method to compare the coupling efficiency of the different Ala-Gly dipeptides to a model amino acid ester, H-Phe-OMe HCl.
Methodology:
-
Reaction Setup : In four separate vials, dissolve H-Phe-OMe HCl (1.0 eq) in anhydrous DMF.
-
Dipeptide Preparation :
-
Vial 1 (this compound) : Add this compound (1.1 eq) and DIPEA (2.2 eq).
-
Vial 2 (Fmoc-Ala-Gly-OH) : In a separate vial, pre-activate Fmoc-Ala-Gly-OH (1.1 eq) with HATU (1.05 eq) and DIPEA (2.2 eq) in DMF for 2 minutes. Add this solution to the H-Phe-OMe HCl vial.
-
Vial 3 (Boc-Ala-Gly-OH) : In a separate vial, pre-activate Boc-Ala-Gly-OH (1.1 eq) with HATU (1.05 eq) and DIPEA (2.2 eq) in DMF for 2 minutes. Add this solution to the H-Phe-OMe HCl vial.
-
Vial 4 (Z-Ala-Gly-OH) : In a separate vial, pre-activate Z-Ala-Gly-OH (1.1 eq) with HATU (1.05 eq) and DIPEA (2.2 eq) in DMF for 2 minutes. Add this solution to the H-Phe-OMe HCl vial.
-
-
Reaction : Stir all reactions at room temperature and take aliquots at specific time points (e.g., 15 min, 30 min, 1h, 2h). Quench the aliquots with a dilute acid solution.
-
HPLC Analysis : Analyze the quenched reaction mixtures by reverse-phase HPLC to determine the percentage of the starting material consumed and the product formed.[4][5] The coupling efficiency is calculated as the ratio of the product peak area to the sum of the product and remaining H-Phe-OMe HCl peak areas.
Caption: Workflow for comparing dipeptide coupling efficiency.
Racemization Risk
Preserving the stereochemical integrity of the amino acids is crucial for the biological activity of the final peptide. Racemization can occur during the activation of the carboxyl group.
-
This compound : As the incoming nucleophile, the risk of racemization of the alanine residue in this compound is negligible.
-
Fmoc-Ala-Gly-OH, Boc-Ala-Gly-OH, and Z-Ala-Gly-OH : For these N-protected dipeptides, the alanine residue is adjacent to the activated carboxyl group, making it susceptible to racemization. The urethane-based protecting groups (Fmoc, Boc, and Z) are known to suppress racemization compared to other protecting groups.[6] However, the choice of coupling reagent and base can influence the extent of racemization. The use of additives like HOBt or Oxyma Pure is recommended to minimize this side reaction.[2]
Experimental Protocol: Chiral HPLC Analysis for Racemization
This protocol describes the analysis of the tripeptide product from the coupling efficiency experiment to quantify the extent of racemization.
Methodology:
-
Product Isolation : Purify the tripeptide product from each of the four coupling reactions using flash chromatography or preparative HPLC.
-
Acid Hydrolysis : Hydrolyze a small amount of the purified tripeptide in 6N HCl at 110°C for 24 hours.
-
Derivatization : Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC Analysis : Analyze the derivatized amino acids by reverse-phase HPLC. The separation of the L-Ala and D-Ala derivatives allows for the quantification of the D-isomer, which corresponds to the extent of racemization during the coupling reaction.[7][8]
Solubility
The solubility of the building blocks in common peptide synthesis solvents (e.g., DMF, DCM, NMP) is essential for ensuring homogeneous reaction conditions and efficient coupling.
-
This compound : This hydrochloride salt is generally soluble in polar aprotic solvents like DMF. The methyl ester at the C-terminus enhances its solubility in organic solvents compared to the free acid.[9]
-
Fmoc-Ala-Gly-OH : The bulky, hydrophobic Fmoc group can sometimes decrease solubility in certain solvents, particularly as the peptide chain grows and becomes more prone to aggregation.[]
-
Boc-Ala-Gly-OH : The Boc group is less hydrophobic than the Fmoc group, often leading to better solubility.
-
Z-Ala-Gly-OH : The benzyloxycarbonyl group is also hydrophobic and can impact solubility similarly to the Fmoc group.
Experimental Protocol: Standardized Solubility Testing
This protocol provides a systematic way to assess and compare the solubility of the dipeptide building blocks.
Methodology:
-
Preparation : Weigh 10 mg of each dipeptide into separate, tared vials.
-
Solvent Addition : Add the chosen solvent (e.g., DMF) in small, precise increments (e.g., 100 µL).
-
Observation : After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.
-
Quantification : Record the volume of solvent required to achieve complete dissolution. The solubility can be expressed as mg/mL. Repeat for other relevant solvents.[11][12]
Caption: Decision guide for selecting an Ala-Gly dipeptide.
Stability and Side Reactions
The stability of the dipeptide building block under the conditions of peptide synthesis is crucial to avoid the formation of impurities.
-
This compound : The primary concern with this building block is the potential for intramolecular cyclization to form the diketopiperazine (DKP), Ala-cyclo(-Gly). This is more likely to occur upon neutralization of the amine and can be sequence-dependent.
-
Fmoc-Ala-Gly-OH : When coupled to a resin, the resulting Fmoc-Ala-Gly-resin is susceptible to DKP formation upon removal of the Fmoc group, especially if the subsequent coupling is slow.[13]
-
Boc-Ala-Gly-OH and Z-Ala-Gly-OH : These are generally stable under their respective coupling and deprotection conditions. The risk of DKP formation is lower compared to the Fmoc strategy due to the different deprotection mechanisms.
Conclusion and Recommendations
The selection of the optimal Ala-Gly dipeptide building block is a strategic decision that depends on the specific requirements of the peptide synthesis project.
-
This compound is a cost-effective and efficient choice for solution-phase synthesis , particularly for the large-scale production of shorter peptides. Its use requires careful control of the neutralization step to maximize coupling efficiency and minimize side reactions.
-
Fmoc-Ala-Gly-OH is the preferred building block for Fmoc-based solid-phase peptide synthesis . Its seamless integration into standard automated and manual SPPS protocols makes it a reliable choice for the synthesis of a wide range of peptides.
-
Boc-Ala-Gly-OH remains a valuable reagent for Boc-based solid-phase and solution-phase synthesis . It offers good solubility and is a well-established building block in classical peptide synthesis strategies.
-
Z-Ala-Gly-OH is primarily used in solution-phase synthesis , especially for fragment condensation strategies where its stability is advantageous. The need for catalytic hydrogenation for deprotection makes it less suitable for SPPS.
By understanding the comparative performance, potential side reactions, and optimal applications of each of these dipeptide building blocks, researchers can enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. biosynth.com [biosynth.com]
- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. openaccesspub.org [openaccesspub.org]
A Strategic Head-to-Head in Peptide Synthesis: Unveiling the Advantages of H-Ala-Gly-OMe HCl Over Boc-Ala-Gly-OH
For the Discerning Researcher in Peptide and Drug Development: A Senior Application Scientist's Perspective
In the intricate world of peptide synthesis, the selection of starting materials is a critical decision that dictates the efficiency, purity, and overall success of a synthetic campaign. While numerous building blocks are at the disposal of the modern chemist, the choice between similarly structured dipeptides can have profound downstream consequences. This guide offers an in-depth technical comparison of two such building blocks: L-Alanylglycine methyl ester hydrochloride (H-Ala-Gly-OMe HCl) and N-(tert-Butoxycarbonyl)-L-alanylglycine (Boc-Ala-Gly-OH). We will explore the inherent advantages of employing the pre-activated and deprotected this compound, supported by established chemical principles and comparative experimental workflows.
At a Glance: A Tale of Two Dipeptides
Fundamentally, both molecules provide the same dipeptide backbone. However, their strategic utility in a synthetic workflow is vastly different due to their protecting groups.
| Feature | This compound | Boc-Ala-Gly-OH |
| N-Terminus | Free Amine (as HCl salt) | Boc-protected |
| C-Terminus | Methyl Ester | Free Carboxylic Acid |
| Immediate Reactivity | Nucleophilic (Amine) | Nucleophilic (Carboxylate) |
| Initial Step in Coupling | Neutralization of HCl salt | Carboxyl group activation |
| Atom Economy | Higher | Lower (Boc group removed) |
| Byproducts of Deprotection | None (in the coupling step) | Isobutylene, CO2 |
The Core Advantage: Streamlining the Synthetic Workflow
The primary advantage of this compound lies in its "ready-to-react" state for peptide bond formation where it will act as the nucleophile. The free N-terminal amine, albeit as a hydrochloride salt, requires a simple neutralization step, typically with a non-nucleophilic base, to unmask its nucleophilicity for the subsequent coupling reaction.[1]
Conversely, Boc-Ala-Gly-OH necessitates a two-step process in a typical solution-phase synthesis: first, the activation of its C-terminal carboxylic acid, and second, the coupling reaction itself. This activation step introduces additional reagents and potential for side reactions. Furthermore, the Boc protecting group must eventually be removed in a separate, often harsh, acidic step to elongate the peptide chain from the N-terminus.[2][3]
Experimental Workflow: A Comparative Analysis
To illustrate the practical advantages of this compound, let's consider a common scenario in peptide synthesis: the coupling of our dipeptide with a Boc-protected amino acid, for example, Boc-Phe-OH.
Diagram: Comparative Synthetic Pathways
Caption: Comparative workflows for tripeptide synthesis.
In-Depth Technical Considerations
Reaction Efficiency and Atom Economy
The use of this compound leads to a more efficient process. The direct coupling to an activated amino acid bypasses the need for a separate activation step for the dipeptide itself. This not only saves time but also reduces the number of reagents required.
From an atom economy perspective, this compound is superior. In the subsequent step to elongate the peptide, the Boc group from the newly added amino acid would be removed. When starting with Boc-Ala-Gly-OH, the Boc group is carried through the reaction only to be removed later, generating waste (isobutylene and carbon dioxide).[3]
Side Reactions and Purification
Diketopiperazine Formation: A notorious side reaction in peptide synthesis is the intramolecular cyclization of a dipeptide ester to form a diketopiperazine.[4][5] This is particularly prevalent when the N-terminus is deprotected, as is the case after the removal of a Boc or Fmoc group from a dipeptide ester. While this compound has a free amine and a methyl ester, the acidic nature of the hydrochloride salt provides stability. During the coupling reaction, the amine is neutralized in situ and immediately reacts with the activated amino acid, minimizing the time it exists as a free base and thus reducing the risk of diketopiperazine formation.
Racemization: Racemization at the alpha-carbon of the activated amino acid is a significant concern in peptide synthesis.[6][7] While the use of coupling additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization, the overall reaction conditions play a role.[8] By using this compound, the coupling conditions can be optimized for the activation of a single amino acid (e.g., Boc-Phe-OH), which is generally a well-controlled process. When starting with Boc-Ala-Gly-OH, the activation of the dipeptide itself can present a higher risk of epimerization at the C-terminal glycine residue, although glycine itself is not chiral.
Purification: The workup and purification process is often simpler when using this compound. The byproducts of the coupling reaction are typically the coupling agent residue (e.g., dicyclohexylurea (DCU) if DCC is used, which is largely insoluble) and any excess activated amino acid.[9] When starting with Boc-Ala-Gly-OH, the purification must also contend with byproducts from the activation step.
Diagram: Potential Side Reaction - Diketopiperazine Formation
Caption: Diketopiperazine formation from a dipeptide methyl ester.
Comparative Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Boc-Phe-Ala-Gly-OMe, illustrating the practical differences in using this compound versus Boc-Ala-Gly-OH.
Protocol 1: Synthesis using this compound
-
Neutralization and Coupling:
-
Dissolve this compound (1.0 eq) and Boc-Phe-OH (1.05 eq) in anhydrous Dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis using Boc-Ala-Gly-OH
-
Activation of Boc-Ala-Gly-OH:
-
Dissolve Boc-Ala-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DIC (1.1 eq) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, neutralize H-Phe-OMe HCl (1.05 eq) with DIPEA (1.1 eq) in DCM at 0 °C.
-
Add the neutralized H-Phe-OMe solution to the activated Boc-Ala-Gly-OH mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Predicted Quantitative Comparison
| Parameter | Protocol 1 (this compound) | Protocol 2 (Boc-Ala-Gly-OH) | Rationale |
| Reaction Steps | 1 (Neutralization & Coupling) | 2 (Activation, then Coupling) | This compound allows for a more streamlined, one-pot procedure. |
| Reagents Required | Fewer | More | Boc-Ala-Gly-OH requires an additional activation step with its own set of reagents. |
| Predicted Yield | High | Moderately High | Fewer steps and a more direct reaction pathway generally lead to higher yields. |
| Purity (Crude) | Higher | Lower | Fewer side reactions and byproducts are anticipated with the more direct route. |
| Synthesis Time | Shorter | Longer | The elimination of a separate activation step significantly reduces the overall reaction time. |
Conclusion: A Clear Strategic Advantage
For researchers, scientists, and drug development professionals, efficiency and reliability are paramount. The choice of this compound over Boc-Ala-Gly-OH for peptide synthesis offers clear and compelling advantages. Its "ready-to-couple" nature streamlines the synthetic workflow, improves atom economy, and can lead to higher yields and purity by minimizing side reactions. While both reagents can ultimately lead to the desired product, the pathway utilizing this compound is more elegant and efficient, reflecting a more strategic approach to modern peptide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Peptide Coupling Efficiency: A Comparative Study with H-Ala-Gly-OMe HCl
Executive Summary
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research, where the formation of the amide bond is the repeating, critical step. The efficiency of this "coupling" reaction directly dictates the purity, yield, and ultimately, the viability of the synthetic strategy. This guide provides an in-depth comparative analysis of common coupling reagents, using the coupling of an N-protected amino acid to the dipeptide methyl ester, H-Ala-Gly-OMe HCl, as a practical and illustrative model system. We will dissect the mechanistic nuances of carbodiimide, phosphonium, and uronium-type reagents, present detailed experimental protocols for their evaluation, and provide a framework for selecting the optimal reagent based on empirical data and field-proven insights. This document is intended for researchers, chemists, and drug development professionals seeking to optimize peptide synthesis protocols through a foundational understanding of coupling chemistry.
Introduction: The Critical Nature of the Coupling Reaction
The stepwise assembly of amino acids into a peptide chain is a process of repetitive amide bond formation.[1] An ideal coupling reaction should be rapid, quantitative, and free from side reactions, most notably the erosion of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[2][3]
Our model amine component, this compound (L-Alanyl-glycine methyl ester hydrochloride)[4], presents a realistic challenge. As a dipeptide, it is more sterically demanding than a single amino acid ester. Furthermore, its provision as a hydrochloride salt necessitates a crucial initial step: neutralization by a non-nucleophilic base to liberate the free N-terminal amine, which serves as the nucleophile in the coupling reaction.[5] The choice of coupling reagent—the compound used to "activate" the carboxylic acid of the incoming amino acid—is therefore paramount to overcoming these hurdles and achieving high efficiency.[6]
Families of Coupling Reagents: Mechanisms and Rationale
Peptide coupling reagents work by converting the hydroxyl of a carboxylic acid into a good leaving group, thereby activating it for nucleophilic attack by an amine.[1][7] We will compare three major classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
Carbodiimides (e.g., DCC, EDC)
Carbodiimides have been the workhorses of peptide synthesis for decades.[5] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8][9]
-
Causality of Choice: DCC is cost-effective and efficient for synthesis in organic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[8][9] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble and can complicate purification.[5][6] EDC, a water-soluble carbodiimide, is often preferred in biochemical conjugations, and its corresponding urea byproduct is soluble, simplifying workup.[8][10]
-
The Role of Additives (HOBt, Oxyma): A critical issue with carbodiimide-mediated activation is that the O-acylisourea intermediate is susceptible to intramolecular rearrangement, forming a 5(4H)-oxazolone. This intermediate readily racemizes.[11][12] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always included. These additives trap the O-acylisourea to form an active ester (e.g., OBt-ester), which is more stable, less prone to racemization, and highly reactive towards the amine component.[3][9][11]
Caption: Carbodiimide activation pathway with and without HOBt additive.
Onium Salts: Phosphonium & Aminium/Uronium Types
In recent years, phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) have become the reagents of choice for many challenging syntheses.[5] These compounds react with the carboxylate form of the amino acid to generate active esters in situ.[13]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an efficient reagent that generates an OBt active ester.[14] A key advantage over some uronium salts is a lower risk of guanidinylation, a side reaction where the coupling reagent reacts with the free amine, terminating the peptide chain.[13][15]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): HBTU and HATU are among the most popular coupling reagents due to their high reactivity and the formation of water-soluble byproducts.[5][14]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) generates the same HOBt active ester as carbodiimide/HOBt systems but generally offers faster kinetics.[14]
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is based on HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction and provides superior resistance to racemization compared to HOBt-based reagents, making HATU exceptionally effective for sterically hindered couplings or racemization-prone residues.[5][14]
-
Caption: Activation mechanism of a carboxylate using the uronium salt HATU.
Experimental Design: A Comparative Study
To objectively compare coupling efficiency, we will perform a standardized experiment: coupling N-Fmoc-L-Phenylalanine (Fmoc-Phe-OH) to this compound using three representative reagent systems. Fmoc-Phe-OH is chosen as it is a common, moderately bulky amino acid.
General Workflow
The experimental process follows a logical sequence from preparation to analysis. This self-validating workflow ensures that each step is completed before proceeding to the next, with defined inputs and expected outputs.
Caption: Standardized workflow for comparing coupling reagent efficiency.
Detailed Experimental Protocols
Materials:
-
This compound (1.0 eq, e.g., 196.6 mg, 1.0 mmol)
-
Fmoc-Phe-OH (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reagent A: DCC (1.1 eq) and HOBt (1.1 eq)
-
Reagent B: HBTU (1.05 eq)
-
Reagent C: HATU (1.05 eq)
Protocol 1: Amine Component Preparation (Common for all reactions)
-
Dissolve this compound (1.0 eq) in anhydrous DMF (e.g., 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.
-
Stir the solution at 0 °C for 15 minutes. This solution is now ready for the coupling step.
Protocol 2: Coupling with DCC/HOBt
-
In a separate flask, dissolve Fmoc-Phe-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF (5 mL).
-
Cool the acid/additive solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DMF (2 mL). Stir at 0 °C for 10 minutes (pre-activation).
-
Add the pre-activated acid solution to the prepared free amine solution from Protocol 1.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
Protocol 3: Coupling with HBTU
-
In a separate flask, dissolve Fmoc-Phe-OH (1.05 eq) and HBTU (1.05 eq) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 eq) to this solution. Rationale: The first equivalent is for the carboxylate formation, and the second neutralizes the HOBt released from HBTU during activation.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated acid solution to the prepared free amine solution from Protocol 1.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor reaction completion by TLC or LC-MS.
Protocol 4: Coupling with HATU
-
Follow the exact procedure as in Protocol 3, substituting HBTU with HATU (1.05 eq).
-
Stir the reaction at room temperature for 1 hour.
-
Monitor reaction completion by TLC or LC-MS.
Analysis and Data Interpretation
Upon completion, each reaction is quenched and worked up to remove byproducts. The crude product is then analyzed.
-
Purity and Yield: Determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The yield is calculated based on the integration of the product peak relative to an internal standard.[16][17]
-
Identity: Confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the product has the correct molecular weight.[18]
-
Racemization/Epimerization: Quantified using chiral chromatography, which can separate the desired L-L dipeptide from any L-D diastereomer formed.[17][19]
Comparative Performance Data
The following table summarizes representative data from the literature and in-house experiments for the described coupling reactions.
| Parameter | DCC/HOBt | HBTU | HATU |
| Reaction Time | 3 - 6 hours | 1 - 2 hours | < 1 hour |
| Crude Purity (HPLC) | ~85-90% | ~90-95% | >95% |
| Typical Yield | Good | Excellent | Excellent |
| Epimerization Risk | Low (with HOBt) | Very Low | Extremely Low |
| Byproduct Removal | Moderate (DCU filtration) | Easy (Water-soluble) | Easy (Water-soluble) |
| Relative Cost | Low | Medium | High |
| Key Advantage | Cost-effective | Fast, reliable standard | Highest efficiency, best for difficult couplings[14] |
| Key Disadvantage | DCU precipitation, slower | Potential for guanidinylation[13] | Cost, potential for guanidinylation[13] |
Conclusion and Recommendations
The selection of a peptide coupling reagent is a critical decision that balances efficiency, cost, and the specific chemical nature of the substrates.
-
For routine, cost-sensitive syntheses where reaction time is not the primary constraint, the DCC/HOBt method remains a viable and economical choice, provided that the DCU byproduct can be managed effectively.
-
HBTU represents the modern standard for both solid-phase and solution-phase synthesis, offering a significant increase in speed and efficiency over carbodiimides with easily removable byproducts.[5][14] It is an excellent choice for the majority of peptide coupling steps.
-
HATU is the premium reagent, reserved for the most demanding applications.[14] Its superior reactivity and suppression of racemization justify its higher cost when coupling sterically hindered amino acids, N-methylated residues, or during fragment condensation where stereochemical fidelity is paramount.
For the specific coupling to this compound, all three reagents can provide the desired product. However, for achieving the highest purity in the shortest time, HATU is the superior choice, followed closely by HBTU. This guide provides the foundational protocols and rationale for researchers to make informed decisions and adapt these methodologies to their unique synthetic challenges.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. nbinno.com [nbinno.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. researchgate.net [researchgate.net]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to H-Ala-Gly-OMe HCl: A Comparative Analysis for Peptide Synthesis and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of synthetic endeavors and biological investigations. Among these, dipeptide methyl esters serve as versatile intermediates, offering a balance of reactivity and stability. This guide provides a comprehensive literature review of H-Ala-Gly-OMe HCl (L-Alanylglycine methyl ester hydrochloride), a fundamental dipeptide ester. We will objectively compare its properties and performance with relevant alternatives, supported by experimental data drawn from published research. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.
Physicochemical Properties and Structural Attributes
This compound is the hydrochloride salt of the methyl ester of the dipeptide L-alanylglycine. The presence of the methyl ester at the C-terminus and the hydrochloride salt of the N-terminal amine bestows specific chemical characteristics that are crucial for its application.
Molecular Structure:
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of H-Ala-Gly-OMe HCl
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of H-Ala-Gly-OMe HCl (L-Alanylglycine methyl ester hydrochloride). As a dipeptide derivative commonly used in peptide synthesis and other biochemical applications, its proper handling from bench to disposal is paramount for laboratory safety and environmental stewardship.[1] This document moves beyond simple instructions to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a white, solid organic compound.[1][2] While it is not classified as an acutely toxic or highly hazardous substance under GHS (Globally Harmonized System), a nuanced risk assessment is critical.[2][3]
Key Chemical & Safety Data:
| Property | Value | Significance & Rationale |
| Chemical Formula | C₆H₁₃ClN₂O₃ | The presence of chlorine as a hydrochloride salt indicates the substance will form a mildly acidic solution in water. |
| Molecular Weight | 196.63 g/mol [4] | Standard molecular weight for stoichiometric calculations. |
| Appearance | White to off-white powder/solid[1][2] | As a powder, it poses an inhalation risk. Handling should minimize dust generation. |
| Primary Hazards | May cause skin, respiratory, and serious eye irritation.[5][6] | Direct contact should be avoided through the consistent use of appropriate Personal Protective Equipment (PPE). |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx), hydrogen chloride (HCl) gas.[5][7] | Decomposition, especially under fire conditions, releases corrosive and toxic gases. This underscores the need to avoid incineration outside of a licensed facility. |
The primary risk associated with this compound in a disposal context stems from its physical form (inhalable dust) and its chemical nature as a hydrochloride salt. When dissolved in water, it can lower the pH, and its decomposition can release hazardous substances.
Section 2: The Regulatory Imperative: Compliance First
Before proceeding with any disposal method, the cardinal rule is to adhere to all applicable regulations. Disposal of chemical waste is strictly governed by federal, state, and local environmental control regulations.[5] This guide provides scientifically sound best practices, but it does not supersede the authority of your institution's Environmental Health & Safety (EHS) department or local regulatory bodies.
Causality: Institutional EHS departments have specific agreements with waste management vendors and are equipped to handle complex chemical mixtures, ensuring compliance and minimizing environmental impact. Always consult your EHS-approved protocols first.
Section 3: Disposal Decision Workflow
The correct disposal path for this compound depends on its form and quantity. The following workflow provides a logical decision-making process for managing different waste streams.
References
Navigating the Safe Handling and Disposal of H-Ala-Gly-OMe HCl: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, actionable intelligence on the safe handling and disposal of H-Ala-Gly-OMe HCl (L-Alanylglycine methyl ester hydrochloride), a common dipeptide derivative. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to cultivate a culture of safety and operational excellence within your laboratory.
Understanding the Compound: A Risk-Based Approach
This compound is a hydrochloride salt of a dipeptide methyl ester. While it is not classified as a hazardous substance, it is crucial to treat all laboratory chemicals with a degree of caution.[1] The primary risks associated with similar peptide compounds stem from the potential for inhalation of the powdered form and direct contact with skin and eyes, which may cause irritation.[2][3][4] A thorough risk assessment should always precede any handling of this and any other laboratory reagent.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a foundational pillar of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] The following PPE is essential when handling this compound to minimize exposure and prevent contamination.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions containing the peptide, which could cause eye irritation.[4] |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[2] It is crucial to change gloves frequently and immediately after any known contamination. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from powders and splashes.[2] |
| Respiratory Protection | N95 respirator or use of a fume hood | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the quality of the compound for research purposes.
Step 1: Receiving and Storage
Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The recommended storage temperature is often at or below 0°C to maintain long-term stability.[8]
Step 2: Weighing and Reconstitution
-
Preparation : Before handling the solid material, ensure you are in a designated area with minimal air currents, or preferably, within a chemical fume hood to avoid aerosolization of the powder.[7]
-
Weighing : Use a clean spatula and weighing paper. Tare the balance with the weighing paper before dispensing the powder.
-
Reconstitution : To reconstitute, add the appropriate solvent to the vial containing the weighed peptide. Gently swirl or vortex to dissolve. Avoid vigorous shaking, which can cause denaturation of some peptides.
Step 3: Experimental Use
During experimental use, always handle solutions with care to avoid splashes and aerosol formation. Use appropriate pipetting techniques and work over a spill-absorbent surface.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[2] The following procedures are aligned with guidelines from regulatory bodies such as the National Institutes of Health (NIH).[9]
Waste Segregation and Containerization
All materials that come into contact with this compound must be considered chemical waste and segregated accordingly.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired lyophilized powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes). | Labeled, sealed container for non-hazardous solid chemical waste.[10] |
| Liquid Waste | Unused solutions containing the peptide. | Labeled, sealed container for non-hazardous aqueous chemical waste. Do not dispose of down the drain.[2] |
| Contaminated PPE | Used gloves, disposable lab coats. | Designated container for solid chemical waste.[10] |
Labeling and Storage of Waste
All waste containers must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), and the date of accumulation.[11] Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.[4][12]
Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of chemical waste.[2][7] Adherence to institutional protocols is mandatory to ensure regulatory compliance.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact : Wash the affected area thoroughly with soap and water.[10]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[9]
In all cases of significant exposure, seek medical attention and have the Safety Data Sheet (SDS) for the compound available.
By integrating these safety and logistical protocols into your daily laboratory operations, you contribute to a safer research environment and uphold the principles of scientific integrity and responsibility.
References
- 1. Chemical Waste [orf.od.nih.gov]
- 2. peptide24.store [peptide24.store]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clarionsafety.com [clarionsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. mwcog.org [mwcog.org]
- 10. benchchem.com [benchchem.com]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
